Product packaging for 2-Propargyl-1-methyl-piperidine(Cat. No.:CAS No. 2228977-48-6)

2-Propargyl-1-methyl-piperidine

Cat. No.: B2736187
CAS No.: 2228977-48-6
M. Wt: 137.226
InChI Key: PHIVNSVSEODOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Propargyl-1-methyl-piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N . It features a piperidine ring, a pivotal cornerstone and essential scaffold in the production of drugs and medicinal products . The piperidine moiety is a ubiquitous structural feature found in numerous top-selling small-molecule pharmaceuticals and natural alkaloids . Compounds containing the piperidine nucleus show a wide variety of biological activities and are investigated for their potential as anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and antipsychotic agents, among others . The propargyl (prop-2-yn-1-yl) functional group attached to the piperidine ring provides a versatile handle for further synthetic transformations, such as in the synthesis of more complex molecules via click chemistry or other coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery research . Researchers utilize this and related piperidine derivatives as key synthetic fragments for designing new bioactive compounds and potential drugs . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B2736187 2-Propargyl-1-methyl-piperidine CAS No. 2228977-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-2-ynylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIVNSVSEODOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228977-48-6
Record name 1-methyl-2-(prop-2-yn-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to 2-Propargyl-1-methyl-piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a propargyl group offers a versatile handle for further chemical modifications, such as click chemistry. This document outlines a detailed experimental protocol for the synthesis via the alkylation of 1-methyl-2-piperidone, presents key quantitative data in a structured format, and includes a conceptual workflow for the synthesis.

Introduction

Piperidine and its derivatives are fundamental N-heterocyclic scaffolds found in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2] The introduction of a propargyl moiety to the piperidine ring, as in this compound, is of significant interest. The terminal alkyne functionality serves as a valuable synthetic handle for introducing further molecular complexity through reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the facile generation of diverse compound libraries for drug discovery and development.

The synthesis of 2-substituted piperidines can be approached through various strategies, including the functionalization of pre-existing piperidine rings. One common method involves the deprotonation of an N-substituted-2-piperidone at the α-carbon to form an enolate, which is then subsequently alkylated with a suitable electrophile.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process commencing with the alkylation of 1-methyl-2-piperidone. The lactam is first deprotonated using a strong, non-nucleophilic base to generate the corresponding enolate. This enolate is then trapped with propargyl bromide to yield 1-methyl-2-propargyl-2-piperidone. Subsequent reduction of the lactam carbonyl group would afford the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A 1-Methyl-2-piperidone C 1-Methyl-2-propargyl-2-piperidone A->C 1. Strong Base (e.g., s-BuLi) 2. THF, -78 °C to rt B Propargyl Bromide B->C D This compound C->D Reducing Agent (e.g., LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Methyl-2-propargyl-2-piperidone

This protocol is adapted from general procedures for the alkylation of lactams.[3][4]

Materials:

  • 1-Methyl-2-piperidone

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M solution)

  • Propargyl bromide (80 wt. % in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-methyl-2-piperidone (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (1.5 eq.) in cyclohexane dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-2-propargyl-2-piperidone.

Synthesis of this compound (Reduction of the Lactam)

Materials:

  • 1-Methyl-2-propargyl-2-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2.0 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1-methyl-2-propargyl-2-piperidone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

  • Filter the resulting solid and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Methyl-2-piperidoneC₆H₁₁NO113.16202-2040.996
Propargyl BromideC₃H₃Br118.9688-901.57
This compoundC₉H₁₅N137.22(Predicted) 180-190(Predicted) ~0.9
Predicted Spectroscopic Data for this compound
¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
δ 2.90 - 2.70m1HH-2
δ 2.50 - 2.30m2HPropargylic CH₂
δ 2.35s3HN-CH₃
δ 2.20 - 2.05m2HH-6
δ 1.95t1HAcetylenic CH
δ 1.80 - 1.40m6HH-3, H-4, H-5
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
δ ~83Acetylenic C
δ ~70Acetylenic CH
δ ~60C-2
δ ~57C-6
δ ~42N-CH₃
δ ~35Propargylic CH₂
δ ~30C-3
δ ~26C-5
δ ~24C-4

Mass Spectrometry (EI): Predicted M⁺ at m/z = 137.

Potential Biological Significance

While the specific biological activity of this compound has not been extensively reported, the piperidine scaffold is a well-established pharmacophore. Propargylated heterocyclic compounds have demonstrated a range of biological activities, including antimalarial, antileishmanial, antibacterial, and antifungal properties.[5] Furthermore, substituted piperidines have been investigated as antioxidants and for their interactions with DNA in the context of anticancer research.[1] The presence of the propargyl group allows for the potential development of novel covalent inhibitors or for use in constructing more complex molecules through bio-orthogonal chemistry, making this compound a valuable building block for medicinal chemistry research.

Biological_Relevance cluster_0 Core Scaffold cluster_1 Potential Applications A This compound B Drug Discovery (Library Synthesis) A->B Click Chemistry C Medicinal Chemistry (Further Functionalization) A->C Versatile Building Block D Chemical Biology (Probe Synthesis) A->D Bio-orthogonal Handle

Caption: Conceptual diagram of the utility of this compound.

Conclusion

This technical guide provides a viable synthetic route for the preparation of this compound, a compound of interest for further exploration in drug discovery and development. The outlined experimental protocols, based on established chemical transformations, offer a practical approach for its synthesis in a laboratory setting. The presented data, although partially predictive, serves as a useful reference for characterization. The versatile nature of the propargyl group suggests that this compound is a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

References

An In-depth Technical Guide to the Chemical Properties of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Propargyl-1-methyl-piperidine (IUPAC name: 1-methyl-2-(prop-2-yn-1-yl)piperidine). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a predictive profile of its characteristics. The guide covers physicochemical properties, proposed synthesis, spectral data, reactivity, and a discussion on potential biological activity based on the broader class of piperidine derivatives. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic amine containing a saturated piperidine ring, an N-methyl group, and a propargyl substituent at the 2-position. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The presence of the propargyl group, a terminal alkyne, offers a versatile handle for further chemical modifications, such as click chemistry reactions, making it an interesting building block for the synthesis of more complex molecules. This guide collates the available data on this compound to facilitate further research and application.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed and predicted data.

PropertyValueSource
Molecular Formula C₉H₁₅NPubChem[1]
Molecular Weight 137.22 g/mol PubChem[1]
IUPAC Name 1-methyl-2-(prop-2-yn-1-yl)piperidinePubChem[1]
CAS Number 2228977-48-6PubChem[1]
Predicted XLogP3 1.8PubChem[1]
Predicted pKa ~10.1 (based on N-methylpiperidine)Inferred from PubChem[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted piperidines involves the deprotonation of an N-substituted piperidine at the α-position, followed by quenching with an electrophile. In this case, N-methylpiperidine could be deprotonated using a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) to direct the lithiation to the C2 position. The resulting anion can then be reacted with propargyl bromide to yield the desired product.

Synthesis N_methylpiperidine N-Methylpiperidine Intermediate 2-Lithio-1-methylpiperidine N_methylpiperidine->Intermediate Deprotonation Product This compound Intermediate->Product Alkylation Propargyl_bromide Propargyl Bromide Propargyl_bromide->Product Base s-BuLi / TMEDA Base->Intermediate

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be performed with caution by qualified personnel.

Materials:

  • N-Methylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Propargyl bromide (solution in toluene)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and freshly distilled TMEDA.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi in cyclohexane to the stirred solution, maintaining the temperature below -70 °C.

  • Add freshly distilled N-methylpiperidine dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.

  • Slowly add a solution of propargyl bromide in toluene to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup under N2 Cooling Cool to -78 °C Reaction_Setup->Cooling Deprotonation Deprotonation with s-BuLi/TMEDA Cooling->Deprotonation Alkylation Alkylation with Propargyl Bromide Deprotonation->Alkylation Quenching Quenching with NaHCO3 Alkylation->Quenching Extraction Extraction with Et2O Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification

Caption: General experimental workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimental spectra for this compound have been found in the literature. The following are predicted spectral characteristics based on the known spectra of N-methylpiperidine and propargyl-containing compounds.[2][3][4][5][6]

1H NMR Spectroscopy
  • Alkyne-CH: A singlet or a triplet (if coupled to the methylene group) is expected around δ 2.0-2.5 ppm.

  • Propargyl-CH2: A doublet or a singlet is expected around δ 2.2-3.0 ppm.

  • N-CH3: A singlet is expected around δ 2.2-2.5 ppm.

  • Piperidine Ring Protons: A series of complex multiplets are expected in the range of δ 1.2-3.0 ppm. The proton at C2 will be a multiplet coupled to the adjacent methylene protons and the propargyl methylene protons.

13C NMR Spectroscopy
  • Alkyne Carbons: Two signals are expected, one around δ 70-75 ppm (terminal C) and another around δ 80-85 ppm (internal C).

  • Propargyl-CH2: A signal is expected around δ 20-30 ppm.

  • N-CH3: A signal is expected around δ 40-45 ppm.

  • Piperidine Ring Carbons: Signals are expected in the range of δ 20-60 ppm. The C2 carbon will be shifted downfield due to the substitution.

Infrared (IR) Spectroscopy
  • C≡C-H stretch: A sharp, characteristic peak is expected around 3300 cm-1.

  • C≡C stretch: A weak to medium intensity peak is expected around 2100-2150 cm-1.

  • C-H stretch (aliphatic): Multiple peaks are expected in the range of 2800-3000 cm-1.

  • C-N stretch: A peak is expected in the range of 1000-1250 cm-1.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group, the methyl group, and fragmentation of the piperidine ring.

Reactivity

The reactivity of this compound is dictated by its functional groups: the tertiary amine and the terminal alkyne.

  • Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, making the molecule basic and nucleophilic. It can react with acids to form ammonium salts and with electrophiles such as alkyl halides.

  • Terminal Alkyne: The propargyl group is a versatile functional handle.

    • Sonogashira Coupling: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

    • Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.

    • Mannich-type Reactions: The acidic terminal proton can be removed by a strong base, and the resulting acetylide can react with imines or iminium ions.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the piperidine moiety is a common feature in many biologically active compounds, and N-alkylated propargylamines have been investigated for various pharmacological activities.

The lipophilicity of a compound, often estimated by its logP value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XLogP3 of 1.8 for this compound suggests it has moderate lipophilicity.

Given the presence of the piperidine scaffold, this molecule could potentially interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The propargyl group could also play a role in binding to certain enzymes, for example, as an irreversible inhibitor through covalent modification. Further research is required to elucidate any specific biological effects and the associated signaling pathways.

Biological cluster_compound This compound cluster_properties Properties Influencing Biological Activity cluster_potential Potential Biological Interactions (Hypothetical) Compound Chemical Structure Lipophilicity Moderate Lipophilicity (Predicted XLogP = 1.8) Compound->Lipophilicity Basicity Basic Nitrogen Atom Compound->Basicity Reactivity Reactive Propargyl Group Compound->Reactivity GPCRs GPCRs Lipophilicity->GPCRs Ion_Channels Ion Channels Basicity->Ion_Channels Enzymes Enzymes Reactivity->Enzymes e.g., covalent inhibition

Caption: Logical relationships of properties to potential biological interactions.

Conclusion

This compound is a molecule with interesting chemical features, particularly the combination of the piperidine scaffold and a reactive propargyl group. While direct experimental data is currently limited, this guide provides a comprehensive overview based on available information and predictions from related compounds. The proposed synthetic route and predicted spectral data offer a starting point for researchers interested in synthesizing and characterizing this compound. The versatile reactivity of the propargyl group makes it a valuable building block for the development of more complex molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

Spectroscopic and Synthetic Profile of 2-Propargyl-1-methyl-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 2-Propargyl-1-methyl-piperidine. Due to the limited availability of experimental data in peer-reviewed literature, this document presents estimated spectroscopic values based on analyses of structurally related compounds. Furthermore, detailed, plausible experimental protocols for its synthesis and subsequent spectroscopic characterization are provided to facilitate further research and development.

Introduction

This compound is a heterocyclic amine containing a chiral center at the 2-position of the piperidine ring, a synthetically versatile propargyl group, and an N-methyl substituent. The presence of the propargyl group opens avenues for further functionalization via click chemistry and other alkyne-based transformations, making it a potentially valuable building block in medicinal chemistry and materials science. This guide aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Estimated Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following tables summarize estimated spectroscopic data based on known values for N-methylpiperidine, 2-alkylpiperidines, and general spectroscopic principles.

Table 1: Estimated ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.8 - 2.9m1HH-2 (methine proton on piperidine ring)
~2.4 - 2.6m2HH-6 (axial and equatorial)
~2.3s3HN-CH₃ (methyl group on nitrogen)
~2.2 - 2.3m2H-CH₂-C≡CH (propargyl methylene)
~2.0t1H-C≡CH (acetylenic proton)
~1.2 - 1.8m6HH-3, H-4, H-5 (piperidine ring methylenes)

Solvent: CDCl₃. These are estimated values and actual experimental results may vary.

Table 2: Estimated ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~83-C ≡CH (alkyne carbon)
~70-C≡C H (alkyne carbon)
~60C-2 (methine carbon on piperidine ring)
~57C-6 (piperidine ring methylene)
~42N-CH₃ (methyl carbon)
~35-C H₂-C≡CH (propargyl methylene)
~26C-4 (piperidine ring methylene)
~24C-3, C-5 (piperidine ring methylenes)

Solvent: CDCl₃. These are estimated values and actual experimental results may vary.

Table 3: Estimated Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Sharp, Medium≡C-H stretch (terminal alkyne)
~2940, ~2860StrongC-H stretch (aliphatic)
~2120WeakC≡C stretch (terminal alkyne)
~1450MediumCH₂ bend (scissoring)

Sample preparation: Neat liquid or KBr pellet.

Table 4: Estimated Mass Spectrometry Data
m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
122Moderate[M - CH₃]⁺
98High[M - C₃H₃]⁺ (Loss of propargyl group)
84ModeratePiperidinium fragment

Ionization method: Electron Ionization (EI). Fragmentation patterns are predictive.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from commercially available 2-piperidineethanol:

Step 1: Synthesis of 2-Propargylpiperidine

  • Reaction Setup: To a solution of 2-piperidineethanol (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 equiv.). Cool the mixture to 0 °C in an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Alkylation: Prepare a solution of lithium acetylide-ethylenediamine complex (2 equiv.) in anhydrous dimethyl sulfoxide (DMSO). Add the crude mesylate dissolved in a small amount of anhydrous DMSO to this solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight.

  • Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 2-propargylpiperidine.

Step 2: N-Methylation of 2-Propargylpiperidine

  • Reaction Setup: Dissolve 2-propargylpiperidine (1 equiv.) in methanol. Add aqueous formaldehyde (37 wt. %, 1.5 equiv.).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified liquid product as a thin film between two sodium chloride plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Inject a dilute solution of the sample in a volatile organic solvent (e.g., DCM or ethyl acetate).

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Synthesis_Pathway Start 2-Piperidineethanol Intermediate1 2-(2-(Methylsulfonyloxy)ethyl)piperidine Start->Intermediate1 MsCl, Et3N Intermediate2 2-Propargylpiperidine Intermediate1->Intermediate2 LiC≡CH·EDA, DMSO Product This compound Intermediate2->Product HCHO, NaBH4

Caption: Proposed synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesize Compound Purification Purify (Distillation/Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with significant potential in synthetic and medicinal chemistry. While experimental data remains elusive, the estimated spectroscopic values and detailed synthetic and analytical protocols presented herein offer a robust starting point for researchers. The provided workflows and pathways serve as a clear roadmap for the successful synthesis and characterization of this promising molecule. Further experimental validation of the data presented in this guide is highly encouraged.

An In-depth Technical Guide to 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propargyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a propargyl group. The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties.[1] The incorporation of a propargyl group, a terminal alkyne functional group, offers a reactive handle for further chemical modifications, such as "click" chemistry, making it a versatile building block in drug discovery and chemical biology. This guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of this compound, based on available chemical data and predictive models derived from related compounds.

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized below. These data are crucial for database searches, regulatory submissions, and computational modeling.

IdentifierValueSource
IUPAC Name 1-methyl-2-(prop-2-yn-1-yl)piperidine[2]
Common Name This compound[2]
CAS Number 2228977-48-6[2]
Molecular Formula C₉H₁₅N[2]
Molecular Weight 137.22 g/mol [2]
Monoisotopic Mass 137.120449483 Da[2]
SMILES CN1CCCCC1CC#C[2]
InChI InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3[2]
InChIKey PHIVNSVSEODOJD-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not extensively available in public literature. Therefore, the following tables combine computed properties with expected spectroscopic characteristics based on the analysis of its constituent functional groups and related molecules.

Computed Physicochemical Properties
PropertyPredicted ValueSource
XLogP3 1.8[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 3.2 Ų[2]
Heavy Atom Count 10[2]
Predicted Spectroscopic Data
TechniquePredicted FeaturesRationale
¹H NMR Signals in the δ 1.4-2.8 ppm range for piperidine protons. A singlet around δ 2.2-2.3 ppm for the N-methyl protons. A triplet around δ 2.0-2.2 ppm for the acetylenic proton. Methylene protons adjacent to the alkyne and piperidine ring would appear as multiplets.Based on spectra of similar piperidine derivatives.[3][4][5]
¹³C NMR Piperidine ring carbons would appear in the δ 24-60 ppm range. The N-methyl carbon would be around δ 45 ppm. The alkyne carbons would be in the δ 70-85 ppm range.Based on data for N-alkylpiperidines and propargyl-containing compounds.[6][7]
Infrared (IR) A sharp, strong band around 3300 cm⁻¹ for the ≡C–H stretch. A weak band between 2100-2260 cm⁻¹ for the C≡C stretch. C-H stretching bands for the piperidine and methyl groups around 2850-2960 cm⁻¹.These are characteristic absorption frequencies for terminal alkynes.[8]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ at m/z 137. Fragmentation would likely involve loss of the propargyl group or cleavage of the piperidine ring. A base peak related to the stable N-methylpiperidine fragment is possible.Fragmentation patterns of piperidine alkaloids often show characteristic losses related to the substituents and ring structure.[9] Predicted m/z for [M+H]⁺ is 138.12773.[10]

Experimental Protocols

Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: C2-Propargylation piperidine Piperidine reductive_amination Reductive Amination (Formaldehyde, HCOOH) piperidine->reductive_amination Eschweiler-Clarke Reaction n_methylpiperidine 1-Methylpiperidine reductive_amination->n_methylpiperidine lithiation Deprotonation (n-BuLi/sparteine) n_methylpiperidine->lithiation alkylation Alkylation (Propargyl Bromide) lithiation->alkylation final_product This compound alkylation->final_product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methylpiperidine (via Eschweiler-Clarke Reaction)
  • Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq).

  • Reagent Addition: Add formic acid (2.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous solution).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the evolution of CO₂. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Make the solution basic by the careful addition of a saturated solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-methylpiperidine can be purified by distillation if necessary.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-methylpiperidine (1.0 eq) in a dry, aprotic solvent such as anhydrous diethyl ether or THF.

  • Deprotonation: Cool the solution to -78°C. Add a solution of n-butyllithium (n-BuLi, 1.1 eq) complexed with a chiral ligand like (-)-sparteine (1.1 eq) dropwise. This step is crucial for directed deprotonation at the C2 position. Stir the mixture at this temperature for 2-3 hours.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, its structural components suggest potential areas of pharmacological interest.

  • Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antidepressants. Its conformational flexibility allows it to interact with a variety of receptor binding pockets.[1]

  • Propargylamine Moiety: The propargylamine structure is a known pharmacophore, most notably in monoamine oxidase (MAO) inhibitors like selegiline and rasagiline, which are used in the treatment of Parkinson's disease. These compounds act as irreversible inhibitors of MAO-B, leading to increased dopamine levels in the brain. Propargylamine derivatives have also been investigated for their neuroprotective properties.

Given these precedents, this compound could potentially exhibit activity as a modulator of CNS targets, such as sigma receptors or as an inhibitor of enzymes like MAO. However, this remains speculative without direct experimental evidence.

Drug Discovery and Characterization Workflow

The following diagram illustrates a general workflow for the evaluation of a novel compound like this compound in a drug discovery context.

G General Workflow for Novel Compound Evaluation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In Vitro Screening (Binding Assays, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->in_vitro No Hit lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Hit lead_opt->in_vitro in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A logical workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion

This compound is a molecule with a well-defined structure that combines the pharmacologically significant piperidine ring with the chemically versatile propargyl group. While specific experimental data on its synthesis, properties, and biological activity are scarce in the public domain, established chemical principles allow for the prediction of its characteristics and the design of a viable synthetic route. Its structural relationship to known CNS-active agents and enzyme inhibitors suggests it may be a compound of interest for further investigation in drug discovery programs. The protocols and predictive data outlined in this guide serve as a foundational resource for researchers aiming to synthesize and explore the potential of this and related molecules.

References

Navigating the Therapeutic Potential of 2-Propargyl-1-methyl-piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Propargyl-1-methyl-piperidine derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related piperidine and propargylamine-containing compounds to infer potential therapeutic applications and guide future research. All data and protocols presented are for analogous compounds and should be adapted and validated for the specific derivatives of interest.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and pharmacologically active compounds.[1] Its conformational flexibility and ability to interact with various biological targets make it a versatile template for drug design. The incorporation of a propargyl group, an alkyne functional group, introduces unique chemical properties that can enhance binding affinity and provide opportunities for covalent interactions with target proteins, a strategy employed in the design of enzyme inhibitors. This technical guide explores the potential biological activities of this compound derivatives by examining the established pharmacology of related molecular architectures.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of analogous piperidine and propargylamine derivatives, this compound compounds may exhibit a range of therapeutic activities, including antimicrobial, antifungal, anticancer, and antimalarial effects. The following tables summarize quantitative data from studies on these related compounds.

Table 1: Antimicrobial and Antifungal Activity of Analogous Piperidine Derivatives
Compound ClassOrganismActivityValue (µg/mL)Reference
N-methyl-4-piperidone-derived curcuminoidsStreptococcus mutansMIC250-500
N-methyl-4-piperidone-derived curcuminoidsStreptococcus salivariusMIC250-500
N-methyl-4-piperidone-derived curcuminoidsLactobacillus paracaseiMIC250-500
Mefloquine Analogs (piperidine methanol group)Cryptococcus neoformansMIC1-2[2]
Mefloquine Analogs (piperidine methanol group)Candida albicansMIC4-8[2]
N-alkylpiperidin-4-yl substituted isoquinolinesYarrowia lipolyticaMIC1.6-12.5[3]
Table 2: Anticancer Activity of Analogous Piperidine Derivatives
Compound ClassCell LineActivityValue (µM)Reference
cis-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 (colon carcinoma)IC506-11[4]
trans-N-methyl-2,6-bis(bromomethyl)piperidineBE (colon carcinoma)IC506-11[4]
Piperazine derivative C505K562 (leukemia)GI500.06-0.16[5]
MBIC (benzoimidazole derivative)MCF-7 (breast cancer)IC500.73[6]
MBIC (benzoimidazole derivative)MDA-MB-231 (breast cancer)IC5020.4[6]
Table 3: Antimalarial Activity of Analogous Piperidine-containing Compounds
Compound ClassPlasmodium falciparum StrainActivityValue (µg/mL)Reference
PiperineK1 (chloroquine-resistant)IC505.3[7]
Piperine3D7 (chloroquine-sensitive)IC504.1[7]
Methyl gallate and palmatine with piperine-IC50 (β-hematin formation)0.73[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.[9] Dilute the suspension in a suitable broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[10]

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.

  • Assay Setup: Add the parasitized red blood cells to the wells containing the test compounds.[15]

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[16]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity correlates with the amount of parasite DNA, indicating parasite growth.

Visualizations: Synthesis, Workflow, and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic approach, a typical drug screening workflow, and a hypothetical signaling pathway that could be targeted by these derivatives.

G General Synthetic Scheme for 2-Substituted Piperidines cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Pyridine Derivative Pyridine Derivative Dihydropyridine Dihydropyridine Pyridine Derivative->Dihydropyridine Reduction (e.g., NaBH4) Organometallic Reagent Organometallic Reagent 2-Substituted Piperidine 2-Substituted Piperidine Dihydropyridine->2-Substituted Piperidine Addition of Organometallic Reagent

Caption: General synthesis of 2-substituted piperidines.

G Drug Discovery and Development Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A typical workflow for drug discovery.

G Hypothetical PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival and Proliferation Cell Survival and Proliferation Akt->Cell Survival and Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently scarce, the extensive research on related piperidine and propargylamine compounds provides a strong rationale for their investigation as potential therapeutic agents. The data and protocols presented in this guide offer a foundational framework for initiating such research. Future studies should focus on the synthesis and systematic in vitro and in vivo evaluation of this novel class of compounds to elucidate their specific pharmacological profiles and mechanisms of action. This will be crucial in determining their potential for development into new and effective drugs for a variety of diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecule 2-Propargyl-1-methyl-piperidine is limited in the currently available scientific literature. This guide is based on the well-established mechanism of action of closely related propargyl-piperidine analogs, which strongly indicate that its primary biological target is Monoamine Oxidase B (MAO-B).

Executive Summary

This compound belongs to a class of compounds known as propargylamines, which are recognized for their potent and often selective inhibitory effects on monoamine oxidases (MAOs). The core mechanism of action for this class of compounds, and therefore the putative mechanism for this compound, is the inhibition of MAO-B. This enzyme is a key regulator of neurotransmitter levels in the brain, particularly dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine concentrations, a therapeutic strategy employed in the management of Parkinson's disease and other neurological disorders. The propargyl group is crucial for the inhibitory activity, often forming a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.

Core Mechanism of Action: Monoamine Oxidase B Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is predominantly found in the brain and is primarily responsible for the metabolism of dopamine.

The therapeutic rationale for inhibiting MAO-B stems from its role in neurodegenerative diseases, particularly Parkinson's disease, where there is a significant loss of dopaminergic neurons. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased levels of this neurotransmitter in the brain. This can help to alleviate the motor symptoms associated with Parkinson's disease.[1][2]

The propargyl moiety of this compound is the key functional group responsible for its inhibitory activity. It is believed to act as a mechanism-based inactivator (suicide inhibitor) of MAO-B. The proposed mechanism involves the enzymatic oxidation of the propargylamine, which generates a reactive intermediate that then covalently binds to the N5 atom of the FAD cofactor, rendering the enzyme inactive.

Signaling Pathway

The mechanism of action does not involve a classical signaling pathway with multiple downstream effectors. Instead, it is a direct enzymatic inhibition that leads to a localized increase in the concentration of dopamine in the synaptic cleft. This, in turn, enhances dopaminergic signaling.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Mechanism of Action Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine Dopamine_receptors Dopamine Receptors Dopamine->Dopamine_receptors MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Metabolism Signal_transduction Signal Transduction Dopamine_receptors->Signal_transduction Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->MAO-B

Caption: Inhibition of MAO-B by this compound.

Quantitative Data for Propargyl-Piperidine Analogs

CompoundTargetIC50 (µM)Ki (µM)Selectivity Index (MAO-A/MAO-B)Reference
Analog 1 (Pyridazinobenzylpiperidine derivative S5) MAO-B0.2030.15519.04[3][4]
Analog 2 (Pyridazinobenzylpiperidine derivative S15) MAO-A3.691--[3][4]
Analog 3 (4-phenethyl-1-propargylpiperidine 15) MAO-B4.3--[1]
Analog 4 (Piperine derivative) MAO-B0.045-81.33[5]
Analog 5 (Heterocyclic dienone CD14) MAO-B0.0360.0045376.66[6]
Analog 6 (Heterocyclic dienone CD11) MAO-B0.0630.0127104.44[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of MAO inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay (Amplex Red Method)

This is a common and reliable method for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (this compound)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplate

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a working solution of the test compound at various concentrations.

  • In a 96-well plate, add the sodium phosphate buffer.

  • Add the MAO-A or MAO-B enzyme to the respective wells.

  • Add the test compound or positive control to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Prepare a reaction mixture containing Amplex Red, HRP, and p-tyramine in sodium phosphate buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Amplex_Red_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Compound, Amplex Red, HRP, Substrate) Dispense_Buffer Dispense Buffer in 96-well plate Prepare_Reagents->Dispense_Buffer Add_Enzyme Add MAO Enzyme Dispense_Buffer->Add_Enzyme Add_Compound Add Test Compound/Control Add_Enzyme->Add_Compound Pre-incubate Pre-incubate (15 min, 37°C) Add_Compound->Pre-incubate Add_Reaction_Mix Add Amplex Red/ HRP/Substrate Mix Pre-incubate->Add_Reaction_Mix Incubate Incubate (30 min, 37°C) Add_Reaction_Mix->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the Amplex Red MAO inhibition assay.

Reversibility of Inhibition Assay

This experiment determines whether the inhibitor binds reversibly or irreversibly to the enzyme.

Principle: The enzyme-inhibitor complex is subjected to dialysis to remove any unbound inhibitor. If the enzyme activity is restored after dialysis, the inhibition is reversible. If the activity remains inhibited, the binding is irreversible (or very slowly reversible).

Materials:

  • MAO-B enzyme

  • Test compound

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Sodium phosphate buffer

Procedure:

  • Incubate the MAO-B enzyme with a concentration of the test compound that produces significant inhibition (e.g., 5-10 times the IC50).

  • As a control, incubate the enzyme with buffer alone.

  • After the incubation period, take an aliquot of each mixture and measure the initial enzyme activity (A_U - undialyzed).

  • Dialyze the remaining enzyme-inhibitor mixture and the control enzyme against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.

  • After dialysis, measure the enzyme activity of the dialyzed samples (A_D - dialyzed).

  • Calculate the percentage of enzyme activity recovery. A high recovery of activity indicates reversible inhibition, while low or no recovery suggests irreversible inhibition.

Conclusion

Based on the extensive evidence from structurally related analogs, the primary mechanism of action of this compound is the selective and likely irreversible inhibition of monoamine oxidase B. This inhibition leads to an increase in dopamine levels in the brain, which is a validated therapeutic strategy for neurological conditions such as Parkinson's disease. Further direct experimental validation with the specific compound is necessary to confirm its precise inhibitory profile and potential as a therapeutic agent.

References

Synthesis of Novel Piperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the significance of developing novel synthetic routes to access diverse and functionally complex piperidine derivatives.[3][4] This technical guide provides an in-depth overview of contemporary synthetic methodologies, detailed experimental protocols, and the biological significance of newly synthesized piperidine compounds, with a focus on their anticancer and neuroprotective activities.

Core Synthetic Strategies

The synthesis of substituted piperidines has evolved significantly, with modern chemistry offering a range of efficient and stereoselective methods. Key strategies include the hydrogenation of pyridine precursors, multicomponent reactions (MCRs), and various cyclization techniques.[3][5][6]

Catalytic Hydrogenation of Pyridines

The reduction of pyridines remains a fundamental and widely used approach for accessing the piperidine core.[5][7] This method's appeal lies in its atom economy and the ready availability of a vast array of substituted pyridine starting materials.

Recent advancements have focused on the development of highly efficient and selective catalyst systems that operate under milder conditions.[5][7] For instance, rhodium and platinum-based catalysts have demonstrated excellent efficacy in the hydrogenation of functionalized pyridines.[5][8]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a representative example for the synthesis of a piperidine derivative via catalytic hydrogenation, based on procedures described in the literature.[8]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid

  • Hydrogen Gas (H₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor.

  • The catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen gas pressure of 50-70 bar for 6-10 hours at room temperature.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of a saturated NaHCO₃ solution until the acetic acid is neutralized.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative.

  • Purification is achieved by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized piperidine derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[9][10] For piperidine synthesis, MCRs offer an efficient pathway to highly functionalized derivatives.[6][9]

A common MCR approach involves the condensation of an aldehyde, an amine, and a β-ketoester.[10]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine

This protocol is a generalized procedure based on the principles of multicomponent piperidine synthesis.[9]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Amine (1 mmol)

  • 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate) (1 mmol)

  • Ethanol

  • Catalyst (e.g., nano-sulfated zirconia, 10 mol%)

Procedure:

  • In a round-bottom flask, the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ethanol (10 mL) are combined.

  • The catalyst (10 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the desired functionalized piperidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the stereoselective synthesis of six-membered nitrogen heterocycles, including piperidines.[11] This reaction typically involves the [4+2] cycloaddition of an imine (dienophile) with a diene.

Logical Workflow for Aza-Diels-Alder Synthesis

aza_diels_alder_workflow Start Starting Materials: Diene & Imine Reaction [4+2] Cycloaddition (Lewis Acid or Organocatalyst) Start->Reaction Intermediate Cycloadduct (Tetrahydropyridine derivative) Reaction->Intermediate Reduction Reduction (e.g., Hydrogenation) Intermediate->Reduction Product Substituted Piperidine Reduction->Product

Caption: Aza-Diels-Alder reaction workflow for piperidine synthesis.

Biological Activity and Signaling Pathways

Novel piperidine derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and neuroprotective agents.[1][12]

Anticancer Activity

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][13] One of the critical pathways targeted is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives

PI3K_Akt_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Derivative Piperidine->PI3K inhibits Neuroprotection_Workflow Start Synthesized Piperidine Derivatives InVitro In Vitro Screening (e.g., SH-SY5Y cell survival assay) Start->InVitro Toxicity Cardiotoxicity Assessment (hERG assay) InVitro->Toxicity InVivo In Vivo Models (e.g., MCAO rat model) Toxicity->InVivo Analysis Data Analysis: - Cerebral Infarction Area - Hypoxia Tolerance InVivo->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: Workflow for assessing the neuroprotective effects of piperidine derivatives.

Quantitative Data: Neuroprotective and Cardiotoxicity Profile

Compound IDNeuroprotective AssayResulthERG IC₅₀ (µmol/L)Reference
A10 SH-SY5Y cell survivalSuperior protective activity> 40
Fenazinel SH-SY5Y cell survivalPromising neuroprotective effectsNot reported
9d Glutamate-induced neurotoxicity in SH-SY5Y cellsPotent neuroprotective activityWeak inhibition

Conclusion

The synthesis of novel piperidine derivatives continues to be a vibrant and highly productive area of research. The development of innovative synthetic methodologies, such as advanced catalytic hydrogenation and multicomponent reactions, provides access to a vast chemical space of structurally diverse piperidines. The significant anticancer and neuroprotective activities exhibited by many of these compounds highlight their potential as next-generation therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases.

References

Physical and chemical properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Methyl-2-(prop-2-yn-1-yl)piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its characteristics and propose methodologies for its synthesis and analysis. The guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this novel compound.

Introduction

1-Methyl-2-(prop-2-yn-1-yl)piperidine is a heterocyclic amine featuring a piperidine ring substituted at the 2-position with a propargyl group and a methyl group on the nitrogen atom. The presence of the propargyl group, a known pharmacophore in several neuroactive compounds, suggests potential biological activity, particularly as an inhibitor of monoamine oxidases (MAO) or as a ligand for sigma receptors.[1][2][3] This guide will explore its predicted properties, propose synthetic routes, and discuss potential areas of pharmacological interest.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
XLogP3 1.8Predicted lipophilicity
Boiling Point Not availableExpected to be in the range of 150-180 °C at atmospheric pressure, based on similar compounds.
Density Not availableLikely to be around 0.9 g/mL.

Synthesis and Reactivity

Proposed Synthetic Pathways

Two plausible synthetic routes for 1-Methyl-2-(prop-2-yn-1-yl)piperidine are proposed, starting from commercially available precursors.

Route A: Alkylation of 2-Lithiated N-Methylpiperidine

This approach involves the deprotonation of N-methylpiperidine at the 2-position using a strong base, followed by quenching with propargyl bromide.

Synthetic_Route_A N_methylpiperidine N-Methylpiperidine lithiated_intermediate 2-Lithio-N-methylpiperidine (Intermediate) N_methylpiperidine->lithiated_intermediate s-BuLi, TMEDA THF, -78 °C target_compound 1-Methyl-2-(prop-2-yn-1-yl)piperidine lithiated_intermediate->target_compound Propargyl bromide -78 °C to rt

Caption: Synthetic Route A via lithiation.

Route B: N-Methylation of 2-(Prop-2-yn-1-yl)piperidine

This route involves the initial synthesis of 2-(prop-2-yn-1-yl)piperidine followed by N-methylation.

Synthetic_Route_B 2_piperidinone 2-Piperidinone intermediate_1 N-Boc-2-piperidinone 2_piperidinone->intermediate_1 Boc₂O, Et₃N, DMAP CH₂Cl₂ intermediate_2 N-Boc-2-(prop-2-yn-1-yl)piperidine intermediate_1->intermediate_2 1. DIBAL-H 2. Propargyltriphenylphosphonium bromide, n-BuLi intermediate_3 2-(Prop-2-yn-1-yl)piperidine intermediate_2->intermediate_3 TFA, CH₂Cl₂ target_compound 1-Methyl-2-(prop-2-yn-1-yl)piperidine intermediate_3->target_compound Formaldehyde, Formic acid (Eschweiler-Clarke reaction)

Caption: Synthetic Route B via N-methylation.

Chemical Reactivity

The chemical reactivity of 1-Methyl-2-(prop-2-yn-1-yl)piperidine is dictated by the nucleophilic nitrogen of the tertiary amine and the terminal alkyne of the propargyl group.

  • Amine Reactivity: The tertiary amine can act as a base and a nucleophile. It will react with acids to form quaternary ammonium salts.

  • Alkyne Reactivity: The terminal alkyne is a versatile functional group that can undergo various transformations, including:

    • Click Chemistry: Reaction with azides in the presence of a copper(I) catalyst to form triazoles.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.[4][5]

    • Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine derivative.

    • Hydration: Conversion to a methyl ketone in the presence of acid and a mercury catalyst.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[3][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~3.0-3.2 ppm (m, 1H, piperidine H-2)

  • δ ~2.8-3.0 ppm (m, 1H, piperidine H-6eq)

  • δ ~2.2-2.4 ppm (m, 2H, -CH₂-C≡CH)

  • δ 2.25 ppm (s, 3H, N-CH₃)

  • δ ~2.0-2.2 ppm (m, 1H, piperidine H-6ax)

  • δ ~1.95 ppm (t, J = 2.4 Hz, 1H, -C≡CH)

  • δ ~1.4-1.8 ppm (m, 6H, piperidine H-3, H-4, H-5)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~83 ppm (-C≡CH)

  • δ ~70 ppm (-C≡CH)

  • δ ~60 ppm (piperidine C-2)

  • δ ~57 ppm (piperidine C-6)

  • δ ~42 ppm (N-CH₃)

  • δ ~30 ppm (piperidine C-4)

  • δ ~25 ppm (piperidine C-5)

  • δ ~23 ppm (-CH₂-C≡CH)

  • δ ~22 ppm (piperidine C-3)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z = 137. Key fragmentation patterns would likely involve the loss of the propargyl group and cleavage of the piperidine ring.

Predicted Fragmentation Pattern:

  • m/z = 137: Molecular ion [M]⁺

  • m/z = 136: [M-H]⁺ (loss of a hydrogen radical)

  • m/z = 98: [M - C₃H₃]⁺ (loss of the propargyl radical)

  • m/z = 84: [M - C₄H₅]⁺ (cleavage of the piperidine ring)

  • m/z = 57: [C₄H₉]⁺ fragment

  • m/z = 42: [C₂H₄N]⁺ fragment

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the terminal alkyne and the amine functional groups.

Predicted IR Absorption Bands (cm⁻¹):

  • ~3300 cm⁻¹: ≡C-H stretch (strong, sharp)

  • ~2930-2850 cm⁻¹: C-H stretch (alkane)

  • ~2120 cm⁻¹: C≡C stretch (weak)

  • ~1450 cm⁻¹: C-H bend (alkane)

  • ~1100 cm⁻¹: C-N stretch

Potential Biological Activity and Signaling Pathways

The propargylamine moiety is a key feature in several inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Furthermore, piperidine derivatives are known to interact with sigma receptors, which are implicated in a variety of neurological functions and diseases.[7][8][9]

Based on these precedents, 1-Methyl-2-(prop-2-yn-1-yl)piperidine is a candidate for investigation as a modulator of MAO and/or sigma receptors.

Signaling_Pathway cluster_0 Potential MAO-B Inhibition cluster_1 Potential Sigma-1 Receptor Modulation Compound 1-Methyl-2-(prop-2-yn-1-yl)piperidine MAO_B Monoamine Oxidase B (MAO-B) Compound->MAO_B Inhibits Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolized by MAO-B Compound_2 1-Methyl-2-(prop-2-yn-1-yl)piperidine Sigma_1 Sigma-1 Receptor Compound_2->Sigma_1 Binds to Ca_release Calcium Release from ER Sigma_1->Ca_release Modulates Neuronal_survival Neuronal Survival Ca_release->Neuronal_survival Influences

Caption: Potential neurological signaling pathways.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and purification of 1-Methyl-2-(prop-2-yn-1-yl)piperidine based on general laboratory procedures.

Synthesis via N-Methylation (Route B)

This multi-step protocol is based on established transformations in piperidine chemistry.

Experimental_Workflow_Synthesis start Start: 2-Piperidinone step1 Protection: Add Boc₂O, Et₃N, DMAP in CH₂Cl₂. Stir at rt. start->step1 step2 Reduction & Alkylation: 1. Cool to -78 °C, add DIBAL-H. 2. Add propargyltriphenylphosphonium bromide and n-BuLi. step1->step2 step3 Deprotection: Add TFA in CH₂Cl₂. Stir at rt. step2->step3 step4 N-Methylation: Add formaldehyde and formic acid. Heat to 100 °C. step3->step4 end End Product: 1-Methyl-2-(prop-2-yn-1-yl)piperidine step4->end

Caption: Workflow for Synthesis Route B.

Purification Protocol

Purification of the final product would likely involve extraction and column chromatography.

Experimental_Workflow_Purification start Crude Product step1 Work-up: 1. Quench reaction with water. 2. Basify with NaOH. 3. Extract with ethyl acetate. start->step1 step2 Drying & Concentration: 1. Dry organic layer over Na₂SO₄. 2. Concentrate under reduced pressure. step1->step2 step3 Chromatography: Silica gel column. Elute with hexane/ethyl acetate gradient. step2->step3 end Pure Product step3->end

Caption: General purification workflow.

Conclusion

1-Methyl-2-(prop-2-yn-1-yl)piperidine represents a novel compound with significant potential for investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from analogous structures. The presence of the N-methylpiperidine and propargyl moieties suggests that this compound may exhibit interesting pharmacological properties, particularly as a modulator of CNS targets such as MAO and sigma receptors. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties and potential applications of this molecule.

References

In-depth Technical Guide: 2-Propargyl-1-methyl-piperidine (CAS Number: 2228977-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

This guide will present the known information and highlight the areas where data is currently absent, thereby identifying opportunities for future research.

Chemical Identity and Properties

2-Propargyl-1-methyl-piperidine, also known by its IUPAC name 1-methyl-2-(prop-2-yn-1-yl)piperidine, is a heterocyclic amine.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 2228977-48-6[1]
Molecular Formula C₉H₁₅N[1]
Molecular Weight 137.22 g/mol [1]
IUPAC Name 1-methyl-2-(prop-2-yn-1-yl)piperidine[1]
Synonyms This compound[1]
Canonical SMILES CN1CCCCC1CC#C[1]
InChI InChI=1S/C9H15N/c1-3-6-9-7-4-5-8-10(9)2/h1,9H,4-8H2,2H3[1]
XLogP3 (Computed) 1.8[1]
Monoisotopic Mass 137.120449483 Da[1]
Topological Polar Surface Area 3.2 Ų[1]

Note: The majority of the available data is computationally predicted and has not been experimentally verified in published literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic strategies for related piperidine derivatives can provide a logical starting point for its preparation. A plausible synthetic route could involve the α-alkylation of N-methylpiperidine.

Logical Synthesis Workflow

A potential, yet unverified, synthetic pathway is outlined below. This workflow is based on general principles of amine alkylation and has not been specifically tested for this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification N_methyl_2_lithiomethylpiperidine N-Methyl-α-lithiomethylpiperidine Alkylation α-Alkylation N_methyl_2_lithiomethylpiperidine->Alkylation Propargyl_bromide Propargyl Bromide Propargyl_bromide->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product Purification Purification (e.g., Distillation or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A logical, yet unverified, workflow for the synthesis of this compound.

Experimental Data

There is a notable absence of experimentally determined quantitative data for this compound in the public domain. This includes, but is not limited to:

  • Boiling point

  • Density

  • Refractive index

  • Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

The lack of such data prevents a thorough characterization of the compound and is a significant gap in the current scientific knowledge.

Biological Activity and Signaling Pathways

No specific studies on the biological activity, pharmacology, or mechanism of action of this compound have been found in the reviewed literature. The piperidine moiety is a common scaffold in many biologically active compounds, and propargyl groups can be involved in various biological interactions, including enzyme inhibition. However, without experimental data, any discussion of the potential biological effects of this specific compound would be purely speculative.

Due to the absence of information on its biological targets and effects, no signaling pathway diagrams can be provided at this time.

Safety and Handling

Based on available safety data, this compound is classified as a combustible liquid that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1] Standard laboratory safety precautions for handling corrosive and combustible liquids should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, and working in a well-ventilated area or fume hood.

Future Research Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

  • Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, followed by full characterization using modern analytical techniques (NMR, IR, MS, elemental analysis).

  • Physicochemical Properties: Experimental determination of its key physical properties.

  • Biological Screening: A broad biological screening to identify any potential pharmacological activities.

  • Mechanism of Action Studies: If any biological activity is identified, further studies to elucidate its mechanism of action and potential signaling pathways involved.

References

Methodological & Application

Applications of 2-Propargyl-1-methyl-piperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The 2-propargyl-1-methyl-piperidine scaffold is a versatile structural motif in medicinal chemistry, primarily explored for its potential in the treatment of complex neurodegenerative disorders, particularly Alzheimer's disease. The incorporation of the propargyl group, a well-known pharmacophore in monoamine oxidase (MAO) inhibitors, with the privileged piperidine ring has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets implicated in the pathogenesis of Alzheimer's.

Application Note 1: Multi-Target-Directed Ligands for Alzheimer's Disease

The multifactorial nature of Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological pathways. Derivatives of this compound have been designed as MTDLs to simultaneously inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase B (MAO-B).

Therapeutic Rationale:

  • Cholinesterase Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Inhibition of AChE and BChE increases acetylcholine levels in the brain, leading to symptomatic improvement in cognitive function.

  • MAO-B Inhibition: The activity of MAO-B is elevated in the brains of Alzheimer's patients, leading to increased production of reactive oxygen species and neurotoxic aldehydes through the breakdown of neurotransmitters like dopamine. Inhibition of MAO-B can therefore provide neuroprotection.

The dual inhibition of cholinesterases and MAO-B by a single molecule offers a promising approach to both symptomatic relief and disease modification in Alzheimer's.

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activities of representative this compound derivatives from the literature.

Compound IDModification on Piperidine ScaffoldTargetIC50 / Ki (nM)Reference
Compound A N-propargyl, 4-phenethylhMAO-B93.8 ± 4.1[1][2]
hBChE> 50,000[1][2]
Compound B N-propargyl, 4-(4-methoxyphenethyl)hMAO-B72.3 ± 7.5[1]
hBChE> 50,000[1]
Compound C N-propargyl, with naphthalene-2-carboxamide moietyhBChE100 - 1000[3]
hMAO-B> 10,000[3]
Compound D N-methyl-N-propargylamino on a pyridine ring with a piperidine substituenthσ1RKi = 1.45[4]
AChEIC50 = 13[4]
BuChEIC50 = 3100[4]

Application Note 2: Sigma-1 Receptor Ligands for Neurological Disorders

The sigma-1 (σ1) receptor is a unique ligand-regulated molecular chaperone implicated in various cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release. Ligands targeting the σ1 receptor have shown therapeutic potential in a range of neurological and psychiatric disorders. The this compound scaffold has been incorporated into molecules designed to interact with σ1 receptors.

Therapeutic Rationale:

  • Neuroprotection: Sigma-1 receptor activation has been shown to confer neuroprotection against various insults, including oxidative stress and excitotoxicity, which are common pathological features of neurodegenerative diseases.

  • Cognitive Enhancement: Modulation of the σ1 receptor can influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory.

  • Pain Management: Sigma-1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.

The development of this compound derivatives as σ1 receptor ligands, often in combination with other activities (e.g., cholinesterase inhibition), represents an innovative approach to treating complex neurological conditions.

Quantitative Data: Sigma-1 Receptor Affinity
Compound IDStructural FeaturesTargetKi (nM)Reference
Compound E 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrilehσ1R1.45[4]
hσ2R420[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Substituted-1-propargylpiperidine Derivative

This protocol describes a general method for the synthesis of 4-substituted-1-propargylpiperidines, which are precursors to the multi-target-directed ligands mentioned in Application Note 1.

Materials:

  • 4-Substituted piperidine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of the 4-substituted piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-propargylpiperidine.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterse (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution to each well.

  • Add 25 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro MAO-B Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against human MAO-B.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare solutions of MAO-B and kynuramine in phosphate buffer.

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the MAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the kynuramine substrate solution.

  • Incubate the reaction mixture for 30 minutes at 37 °C.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

signaling_pathway cluster_cholinergic Cholinergic Pathway cluster_inhibition cluster_monoaminergic Monoaminergic Pathway ACh Acetylcholine Synapse Synaptic Cleft ACh->Synapse Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Binding to Receptors AChE_BChE AChE / BChE AChE_BChE->ACh Degrades Propargyl_Piperidine 2-Propargyl-1-methyl- piperidine Derivative Propargyl_Piperidine->AChE_BChE Inhibits MAOB MAO-B Propargyl_Piperidine->MAOB Inhibits Dopamine Dopamine Dopamine->MAOB Metabolism ROS Reactive Oxygen Species MAOB->ROS

Caption: Multi-target action of this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-substituted piperidine, propargyl bromide) reaction N-Alkylation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization chol_assay Cholinesterase Inhibition Assay characterization->chol_assay maob_assay MAO-B Inhibition Assay characterization->maob_assay sigma_assay Sigma-1 Receptor Binding Assay characterization->sigma_assay data_analysis Data Analysis (IC50 / Ki determination) chol_assay->data_analysis maob_assay->data_analysis sigma_assay->data_analysis

Caption: Workflow for synthesis and evaluation of derivatives.

logical_relationship cluster_targets Biological Targets in Neurodegeneration cluster_outcomes Therapeutic Outcomes Scaffold This compound Scaffold Cholinesterases Cholinesterases (AChE, BChE) Scaffold->Cholinesterases Inhibits MAOB Monoamine Oxidase B (MAO-B) Scaffold->MAOB Inhibits Sigma1 Sigma-1 Receptor Scaffold->Sigma1 Modulates SymptomaticRelief Symptomatic Relief (Cognitive Enhancement) Cholinesterases->SymptomaticRelief Neuroprotection Neuroprotection MAOB->Neuroprotection Sigma1->SymptomaticRelief Sigma1->Neuroprotection DiseaseModification Disease Modification Neuroprotection->DiseaseModification

Caption: Logical relationship of the multi-target approach.

References

Application Notes and Protocols for 2-Propargyl-1-methyl-piperidine in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2-Propargyl-1-methyl-piperidine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The piperidine moiety is a significant scaffold in medicinal chemistry, and its incorporation into molecules via click chemistry offers a streamlined approach for the synthesis of novel compounds with potential therapeutic applications.[1][2][3][4]

Introduction to Click Chemistry with this compound

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and selective, making them ideal for drug discovery and development.[5][6][7] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the covalent linkage of an alkyne-containing molecule with an azide-functionalized counterpart to form a stable triazole ring.[6][8]

This compound serves as a valuable building block in this context, introducing a piperidine ring, a common motif in many FDA-approved drugs, into a target molecule.[1][3][4] This allows for the rapid generation of diverse molecular libraries for screening and lead optimization.[5]

Key Applications:

  • Drug Discovery: Synthesis of novel small molecules and peptide-based therapeutics.[5][][10]

  • Bioconjugation: Labeling of biomolecules such as proteins and nucleic acids for imaging and diagnostic purposes.[11][12]

  • Materials Science: Development of functionalized polymers and materials.[13]

Experimental Protocols

The following protocols are generalized for the CuAAC reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the reaction of this compound with an azide-functionalized small molecule in an organic solvent.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, THF/H₂O mixture)

  • Nitrogen or Argon source

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deoxygenated water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deoxygenated water.

  • To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent.

  • The product can be purified by column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the conjugation of this compound to an azide-modified biomolecule in an aqueous environment. The use of a copper-stabilizing ligand is recommended to prevent damage to the biomolecule.[11][12]

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand.[8][14]

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

  • Aminoguanidine (optional, to intercept reactive oxygen species)[12]

Procedure:

  • Dissolve the azide-modified biomolecule in the chosen aqueous buffer.

  • Add this compound to the solution. The final concentration of the alkyne should be in excess (e.g., 10-50 fold) compared to the biomolecule.

  • Prepare a premixed solution of CuSO₄·5H₂O and the copper-stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in deoxygenated buffer.[15]

  • Add the copper/ligand solution to the reaction mixture. The final copper concentration should be between 50-250 µM.[15]

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration 1-5 mM).[8]

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.

  • The modified biomolecule can be purified from excess reagents by dialysis, size-exclusion chromatography, or other appropriate methods.

Data Presentation

Table 1: Representative Reaction Conditions for Small Molecule Synthesis

EntryAlkyne (eq)Azide (eq)CuSO₄ (mol%)Sodium Ascorbate (mol%)SolventTime (h)Yield (%)
11.01.1510DMSO2>95
21.01.125THF/H₂O (1:1)492
31.01.01020DMF1>95

Table 2: Typical Parameters for Bioconjugation

ParameterRecommended Range
Alkyne:Biomolecule Ratio10-100 fold excess
Copper Concentration50-500 µM
Ligand:Copper Ratio5:1
Sodium Ascorbate1-5 mM
pH7.0-8.0
TemperatureRoom Temperature to 37°C
Reaction Time1-4 hours

Visualizations

G cluster_workflow Experimental Workflow: Small Molecule Synthesis Reactant_Preparation Prepare Solution of This compound and Azide Degassing Degas Solution (N2 or Ar) Reactant_Preparation->Degassing Reagent_Addition Add Sodium Ascorbate and CuSO4 Solutions Degassing->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Workup Quench with EDTA, Extract Reaction->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for small molecule synthesis using this compound.

G Alkyne This compound HC≡C-CH₂-Piperidine-CH₃ Product 1,4-disubstituted Triazole R-Triazole-CH₂-Piperidine-CH₃ Alkyne->Product Azide Azide-functionalized Molecule N₃-R Azide->Product Catalyst {Cu(I) Catalyst | (from CuSO₄ + NaAsc)} Catalyst->Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction scheme.

References

Application Notes and Protocols: 2-Propargyl-1-methyl-piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Propargyl-1-methyl-piperidine as a versatile building block in modern organic synthesis. The unique structural features of this compound, combining a chiral piperidine scaffold with a reactive terminal alkyne, open avenues for the synthesis of complex nitrogen-containing molecules, including alkaloids and novel pharmaceutical agents.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable propargyl halide with 1-methyl-2-pipecoline. A general protocol is provided below, adapted from procedures for similar propargylamines.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-methyl-2-pipecoline

  • Propargyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-methyl-2-pipecoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-methyl-2-(prop-2-yn-1-yl)piperidine
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not reported
CAS Number 2228977-48-6

Note: Physical properties such as boiling point may vary depending on purity and experimental conditions.

Applications in Multicomponent Reactions: The A³ Coupling

This compound is an excellent substrate for the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful one-pot method for the synthesis of propargylamines.[1][2] This reaction involves the condensation of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal salt.[1][3] The resulting propargylamines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and biologically active molecules.[2]

A3_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Cu(I) or other metal catalyst Cu(I) or other metal catalyst Cu(I) or other metal catalyst->Reaction_Vessel Product Propargylamine Derivative Reaction_Vessel->Product

Generalized Experimental Protocol: A³ Coupling Reaction

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.1 eq)

  • Secondary amine (e.g., piperidine, morpholine) (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene, Dioxane, or solvent-free)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aldehyde, this compound, the secondary amine, and the solvent.

  • Add the copper(I) iodide catalyst to the mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) for the required time (typically 2-24 hours). Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired propargylamine.

Table 2: Representative Examples of A³ Coupling Reactions with Piperidine Derivatives

AldehydeAlkyneAmineCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydePhenylacetylenePiperidineCuIToluene1002294
4-ChlorobenzaldehydePhenylacetylenePiperidineCuBrneat80392
Cyclohexanecarboxaldehyde1-HexynePiperidineCu/AlToluene10022>90
ParaformaldehydePhenylacetylenePiperidineNHC-Ag(I)CH₂Cl₂RT2485-95

Note: This table presents data for reactions using piperidine as the amine component, which serves as a model for the reactivity of this compound.

Potential Applications in Other Coupling Reactions

The terminal alkyne functionality of this compound makes it a suitable partner for other important coupling reactions, expanding its utility as a synthetic building block.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to introduce the this compound moiety onto aromatic or vinylic scaffolds.[5]

Sonogashira_Coupling This compound This compound Catalyst Pd Catalyst Cu(I) Co-catalyst Base This compound->Catalyst Aryl_or_Vinyl_Halide Aryl or Vinyl Halide (R-X) Aryl_or_Vinyl_Halide->Catalyst Coupled_Product Coupled Product Catalyst->Coupled_Product

Azide-Alkyne "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of a 1,2,3-triazole ring from an alkyne and an azide.[6][7] this compound can be readily coupled with a wide range of organic azides under mild conditions, making this a powerful strategy for bioconjugation, materials science, and drug discovery.[8][9]

Click_Chemistry This compound This compound Catalyst Cu(I) Catalyst This compound->Catalyst Organic_Azide Organic Azide (R-N₃) Organic_Azide->Catalyst Triazole_Product 1,2,3-Triazole Product Catalyst->Triazole_Product

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its terminal alkyne in powerful transformations like the A³ coupling, Sonogashira coupling, and click chemistry make it an attractive starting material for the synthesis of a diverse range of complex molecules. These application notes provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over 70 commercially available drugs, including blockbuster pharmaceuticals, underscores its importance in the development of new therapeutic agents.[1] Piperidine derivatives have demonstrated a vast range of pharmacological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents.[2][3] This versatility stems from the piperidine ring's ability to serve as a versatile scaffold, allowing for three-dimensional diversification and the introduction of various functional groups that can interact with a wide array of biological targets.[4] The presence of the nitrogen atom also imparts favorable physicochemical properties, such as improved solubility and the ability to form salt forms, which are crucial for drug development.[4]

Therapeutic Applications of Piperidine Derivatives

The broad therapeutic potential of piperidine derivatives is highlighted by their successful application in treating a multitude of diseases.

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents.[3] They exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[5][6] For instance, several piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[5][7]

Table 1: Anticancer Activity of Selected Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 A549 (Lung)1.7[8]
Compound 6 HepG2 (Liver)0.21[8]
Compound 6 MCF-7 (Breast)11.7[8]
Piperidine-dihydropyridine hybrid A-549 (Lung)15.94 - 48.04[5]
Piperidine-dihydropyridine hybrid MCF-7 (Breast)24.68 - 59.12[5]
RAJI MDA-MB-231 (Breast)20 µg/mL[5]
RAJI MDA-MB-468 (Breast)25 µg/mL[5]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549 (Lung)32.43[9]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-Alzheimer's Activity (Cholinesterase Inhibition)

A key strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.[4] Piperidine-based drugs, such as Donepezil, are prominent in this therapeutic area.[2][10] Numerous studies have reported the synthesis and evaluation of novel piperidine derivatives as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[9][11][12][13][14]

Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

CompoundTargetIC50Reference
Compound 19 AChE5.10 ± 0.24 µM[11]
Compound 19 BuChE26.78 ± 0.81 µM[11]
Compound 5c eeAChE0.5 ± 0.05 µM[9]
Compound 7c eqBuChE2.5 ± 0.6 µM[9]
Compound 5d AChE13 ± 2.1 nM[12]
Compound 19 AChE1.2 nM[13]
Compound 6h AChE3.65 nM[14]

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; eeAChE: Electric eel AChE; eqBuChE: Equine serum BuChE. IC50 values are a measure of inhibitory potency.

Antiviral Activity

The piperidine scaffold has also been explored for the development of antiviral agents. Researchers have synthesized and tested piperidine derivatives against various viruses, including influenza and human immunodeficiency virus (HIV), with some compounds showing promising activity.[15][16]

Table 3: Antiviral Activity of Selected Piperidine Derivatives

CompoundVirusCell LineEC50Reference
Compound 2 HCoV-229EHEL7.4 µM[17]
FZJ05 Influenza A/H1N1MDCKLower than Ribavirin, Amantadine, and Rimantadine[15]
FZJ13 HIV-1Comparable to 3TC[15]

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidine derivatives are mediated through their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

Donepezil in Alzheimer's Disease

Donepezil, a well-established piperidine derivative for Alzheimer's treatment, primarily acts by inhibiting acetylcholinesterase (AChE).[1][18] This inhibition increases the levels of acetylcholine in the brain, a neurotransmitter essential for memory and cognitive function.[1][18] The enhanced cholinergic transmission helps to alleviate some of the symptoms of Alzheimer's disease.[19] Beyond AChE inhibition, donepezil may also exert neuroprotective effects by modulating inflammatory signaling pathways and regulating amyloid protein processing.[4][19]

Donepezil_Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Downstream Effects ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Increased_ACh Increased Acetylcholine Levels Donepezil Donepezil Donepezil->AChE Inhibits Improved_Cognition Improved Cognitive Function Increased_ACh->Improved_Cognition

Donepezil's mechanism of action in Alzheimer's disease.
Ibrutinib in B-Cell Malignancies

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][20] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[20] In B-cell malignancies like chronic lymphocytic leukemia (CLL), the BCR pathway is often constitutively active.[21] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, blocking its activity and thereby inhibiting downstream signaling cascades that promote cancer cell growth and survival.[3][20]

Ibrutinib_Signaling_Pathway cluster_0 B-Cell Receptor Signaling cluster_1 Cellular Outcomes BCR B-Cell Receptor BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB) BTK->Downstream_Signaling Activates Apoptosis Apoptosis (Cell Death) BTK->Apoptosis Inhibition leads to Proliferation Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Ibrutinib's mechanism of action in B-cell malignancies.

Experimental Protocols

The discovery and development of piperidine-based drugs involve a series of well-defined experimental procedures.

General Workflow for Drug Discovery

The journey from a chemical concept to a marketed drug is a long and complex process.[10][22][23] It typically begins with identifying a biological target involved in a disease, followed by the discovery of "hit" compounds that interact with this target. These hits are then optimized to improve their potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds. Promising lead candidates undergo extensive preclinical testing before entering clinical trials in humans.[10]

Drug_Discovery_Workflow Target_ID Target Identification and Validation Hit_Discovery Hit Discovery (e.g., HTS) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for drug discovery and development.
Protocol 1: General Synthesis of Piperidine Derivatives

A common method for synthesizing piperidine derivatives is through the reductive amination of a suitable ketone with an amine, followed by cyclization. The following is a generalized protocol.

Materials:

  • Substituted ketone

  • Amine

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane, acetonitrile)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the substituted ketone and amine in the chosen solvent in a round-bottom flask.

  • Add the reducing agent portion-wise to the reaction mixture with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired piperidine derivative.

Note: Specific reaction conditions (temperature, reaction time, stoichiometry) will vary depending on the specific substrates and should be optimized accordingly.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Piperidine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the piperidine derivative and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7][9][20]

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Substrate (acetylthiocholine iodide or butyrylthiocholine iodide)

  • Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Phosphate buffer (pH 8.0)

  • Piperidine derivative stock solution

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, the piperidine derivative at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate and DTNB.

  • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Calculate the rate of reaction and the percentage of enzyme inhibition for each concentration.

  • Determine the IC50 value of the piperidine derivative.[12]

References

Pharmaceutical Applications of Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, underscoring its significance in medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a key component in drugs spanning numerous therapeutic areas, including neurodegenerative diseases, cancer, and pain management.[3][4] Its prevalence is attributed to its ability to confer favorable physicochemical properties to molecules, such as modulating lipophilicity and aqueous solubility, and providing a stable scaffold for introducing diverse functionalities.[4][5] The piperidine ring can also influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of piperidine-based therapeutics.

I. Prominent Piperidine-Containing Drugs: A Quantitative Overview

The versatility of the piperidine scaffold is evident in the wide range of approved drugs. The following tables summarize key quantitative data for several prominent examples.

DrugTherapeutic AreaTarget(s)IC50Ki
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)8.12 nM (bAChE), 11.6 nM (hAChE)[6]-
Methylphenidate ADHD, NarcolepsyDopamine Transporter (DAT), Norepinephrine Transporter (NET)-DAT: 14.3 nM, NET: 39.4 nM[7]
Risperidone Schizophrenia, Bipolar DisorderSerotonin (5-HT2A) and Dopamine (D2) Receptors5-HT2A: 0.12-0.55 nM, D2: 1.4-4.9 nM-
Raloxifene Osteoporosis, Breast CancerEstrogen Receptor (ERα and ERβ)ERα: 3.3 nM, ERβ: 1.8 nM-
Fentanyl Analgesia (Pain)μ-opioid Receptor-0.39 nM
Haloperidol Schizophrenia, Tourette SyndromeDopamine (D2) ReceptorD2: 1.5 nM-
Piperine Investigational (Cancer)Various (e.g., NF-κB, PI3K/Akt)Varies by cell line (e.g., 173.4 µM in MDA-MB-231, 111.0 µM in MCF-7)[8]-

Table 1: Potency of Selected Piperidine-Containing Drugs. This table highlights the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, demonstrating the high potency of these drugs against their respective molecular targets.

DrugBioavailabilityHalf-life (t1/2)Protein BindingMetabolism
Donepezil 100%[9]~70 hours[9]~96%[8]CYP2D6, CYP3A4, Glucuronidation[9][10]
Methylphenidate 11-52% (oral)[3]2-3 hours[3]10-33%[3]Carboxylesterase CES1A1[11]
Risperidone Rapidly absorbed[3]~3 hours (extensive metabolizers), ~20 hours (poor metabolizers)[12]90% (risperidone), 77% (9-hydroxyrisperidone)[12]CYP2D6[12]
Raloxifene ~2% (due to extensive first-pass metabolism)27.7 hours>95%Glucuronidation
Piperine ~24% (oral in rats)[13]7.999 hours (IV in rats)[13]--

Table 2: Pharmacokinetic Properties of Selected Piperidine-Containing Drugs. This table summarizes key ADME parameters, illustrating the diverse pharmacokinetic profiles of piperidine-based pharmaceuticals.

II. Key Signaling Pathways Modulated by Piperidine Compounds

Piperidine-containing drugs exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

A. PI3K/Akt/mTOR Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[14] The natural piperidine alkaloid, piperine, has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[15][16][17]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Piperine Piperine Piperine->PI3K Inhibits Piperine->Akt Inhibits

Figure 1: Piperine Inhibition of the PI3K/Akt Signaling Pathway.

B. NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[18] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[18] Certain piperidine derivatives have been developed as potent inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.[19][20] Piperine has also been shown to inhibit the nuclear translocation of NF-κB subunits.[21]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release Gene Target Gene Expression Nucleus->Gene Promotes Piperidine_Inhibitor Piperidine-based IKK Inhibitor Piperidine_Inhibitor->IKK Inhibits

Figure 2: Inhibition of the NF-κB Pathway by Piperidine Derivatives.

C. TGF-β Signaling Pathway in Cancer Metastasis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a complex and pleiotropic pathway that regulates a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[22] In the context of cancer, TGF-β can have dual roles, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced stages.[4] Piperine has been demonstrated to inhibit TGF-β signaling, thereby disrupting events related to epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

TGFb_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms Complex SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes Piperine Piperine Piperine->TGFbRI Inhibits Phosphorylation

Figure 3: Piperine-Mediated Inhibition of the TGF-β Signaling Pathway.

III. Experimental Protocols

This section provides detailed protocols for the synthesis of representative piperidine-containing drugs and for key biological assays used to evaluate their activity.

A. Synthetic Protocols

Fentanyl, a potent synthetic opioid, can be synthesized in a three-step process starting from commercially available 4-piperidone monohydrate hydrochloride.[13][23]

Fentanyl_Synthesis Start 4-Piperidone Monohydrate HCl Step1 Alkylation with 2-(Bromoethyl)benzene, Cs2CO3 Start->Step1 Intermediate1 N-Phenethyl-4-piperidone Step1->Intermediate1 Step2 Reductive Amination with Aniline, NaBH(OAc)3, Acetic Acid Intermediate1->Step2 Intermediate2 N-[1-(2-phenylethyl)-4-piperidinyl]aniline Step2->Intermediate2 Step3 Acylation with Propionyl Chloride, DIPEA Intermediate2->Step3 Product Fentanyl Step3->Product

Figure 4: Synthetic Workflow for Fentanyl.

Protocol:

  • Alkylation: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile, add cesium carbonate (2 equivalents) and 2-(bromoethyl)benzene (1.1 equivalents). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield N-phenethyl-4-piperidone.[13]

  • Reductive Amination: To a solution of N-phenethyl-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloromethane, add acetic acid (2 equivalents) followed by sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 4-8 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[13]

  • Acylation: Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1 equivalent) in dichloromethane and cool to 0 °C. Add diisopropylethylamine (DIPEA) (2 equivalents) followed by the dropwise addition of propionyl chloride (2 equivalents). Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield fentanyl, which can be further purified by chromatography or crystallization.[13][24]

Haloperidol, a typical antipsychotic of the butyrophenone class, is synthesized by the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.[25][26][27]

Protocol:

  • A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), 4-chloro-1-(4-fluorophenyl)-1-butanone (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide is refluxed in a suitable solvent like toluene or methyl isobutyl ketone for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and concentrate the organic layer under reduced pressure.

  • The crude haloperidol can be purified by recrystallization from a suitable solvent system, such as isopropanol/water.

B. Biological Assay Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

This assay is used to screen for and characterize inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[22][24]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)

    • AChE enzyme solution (e.g., from electric eel, diluted in buffer to a suitable concentration)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE enzyme solution to each well.[7]

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.[7]

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

IV. Conclusion

The piperidine scaffold remains a cornerstone in modern drug discovery, offering a versatile platform for the development of novel therapeutics. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in this dynamic field. By understanding the quantitative aspects of drug-target interactions, the intricacies of relevant signaling pathways, and the practicalities of synthesis and biological evaluation, scientists can continue to leverage the unique properties of piperidine to design and develop the next generation of innovative medicines.

References

Application Notes and Protocols for the Solvent-Free Synthesis of Propargylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules.[1][2][3] Notable examples of drugs containing the propargylamine moiety include Pargyline, Rasagiline, and Selegiline, which are utilized in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[1][3] The development of green and sustainable synthetic methods for accessing these valuable compounds is of paramount importance. This document provides detailed application notes and protocols for the solvent-free synthesis of propargylamines, focusing on A³ and KA² coupling reactions.

Introduction to Solvent-Free A³ and KA² Coupling

The most common method for synthesizing propargylamines is the three-component coupling of an aldehyde, an amine, and a terminal alkyne, famously known as the A³ coupling reaction.[1][4][5] A variation of this reaction, where a ketone is used instead of an aldehyde, is referred to as the KA² coupling reaction.[1][5]

Executing these reactions under solvent-free conditions offers significant advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.[6] Various catalytic systems, including those based on copper, zinc, gold, and even metal-free approaches, have been successfully employed for these transformations.[1][5][7] Additionally, techniques such as microwave irradiation and mechanochemical mixing (ball-milling) have been shown to accelerate these reactions, leading to higher yields in shorter timeframes.[5][8][9][10]

General Reaction Workflow

The general workflow for a solvent-free A³ coupling reaction is a straightforward process involving the mixing of the three components with a catalyst, followed by heating or mechanical agitation, and subsequent purification of the desired propargylamine.

A3_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Aldehyde Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Amine Amine Amine->Mixing Alkyne Alkyne Alkyne->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating or Mechanical Agitation (Solvent-Free) Mixing->Heating One-pot Purification Purification (e.g., Chromatography) Heating->Purification Product Propargylamine Purification->Product

Caption: General workflow for the solvent-free A³ coupling reaction.

Comparative Data of Solvent-Free Methodologies

The following table summarizes various catalytic systems and conditions for the solvent-free synthesis of propargylamines via A³ and KA² coupling reactions.

Catalyst SystemReaction TypeAldehyde/KetoneAmineAlkyneConditionsYield (%)Reference
CuIOrtho-alkynylaryl aldehydesAliphatic/aromatic aminesTerminal alkynes2.5-10 mol%, open air, 2 min - 4 hUp to 99[11]
Cu-RuBenzaldehydePiperidinePhenylacetyleneNeatGood[1]
Silica-CHDA-CuVarious aldehydesVarious aminesVarious alkynes1 mol%, 80 °CGood[1]
CuNPs/TiO₂Various aldehydesVarious aminesVarious alkynes0.5 mol%, 70 °CModerate to Excellent[1]
ZnO NPsBenzaldehydePiperidinePhenylacetylene20 mol%Good[1]
Ni-exchanged zeoliteVarious aldehydesVarious aminesVarious alkynes80 °CGood[1]
AuBr₃KA²CyclohexanoneMorpholinePhenylacetylene4 mol%, 60 °CGood[5]
CuI-USY ZeoliteKA²Diverse ketonesDiverse aminesDiverse alkynes80 °CGood[7]
PS-PEG-BPy-CuBr₂A³ & KA²Aldehydes or ketonesAminesAlkynes5 mol ppmGood to Excellent[12]
Metal- and Solvent-FreeDecarboxylative A³Ortho-hydroxybenzaldehydesSecondary aminesAlkynoic acidsNeatGood[13]
Cu(II)-salen complexesAromatic aldehydesAminesAlkynesMechanochemical (ball-milling)Very Good to Excellent[8][14]
None (Microwave)SalicylaldehydeSecondary aminesTerminal alkynesMicrowave irradiationHigh[9][10][15]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Solvent-Free A³ Coupling

This protocol is based on a typical copper-catalyzed reaction, which is one of the most widely used methods.[1][11]

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean and dry round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 120 °C) under solvent-free conditions for the required time (can range from a few minutes to several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure propargylamine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Metal- and Solvent-Free Decarboxylative A³ Coupling

This protocol describes a greener approach that avoids the use of a metal catalyst.[13]

Materials:

  • ortho-Hydroxybenzaldehyde (1.0 mmol)

  • Secondary amine (1.1 mmol)

  • Alkynoic acid (1.0 mmol)

  • Reaction vial with a screw cap

  • Heating block or oil bath

Procedure:

  • In a reaction vial, combine the ortho-hydroxybenzaldehyde (1.0 mmol), secondary amine (1.1 mmol), and alkynoic acid (1.0 mmol).

  • Seal the vial and heat the mixture at a predetermined temperature (e.g., 80-100 °C) with stirring for the necessary duration. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the desired hydroxylated propargylamine.[13]

  • Confirm the structure of the purified product using spectroscopic methods.

Reaction Pathways

The A³ and KA² coupling reactions proceed through the formation of an iminium ion intermediate from the aldehyde/ketone and amine, which then reacts with a metal acetylide formed from the alkyne and the catalyst.

A3_vs_KA2_Pathway cluster_A3 A³ Coupling Pathway cluster_KA2 KA² Coupling Pathway A_Aldehyde Aldehyde A_Iminium Iminium Ion A_Aldehyde->A_Iminium A_Amine Amine A_Amine->A_Iminium A_Product Propargylamine A_Iminium->A_Product A_Alkyne Alkyne A_Acetylide Metal Acetylide A_Alkyne->A_Acetylide A_Catalyst Catalyst A_Catalyst->A_Acetylide A_Acetylide->A_Product Nucleophilic Attack K_Ketone Ketone K_Iminium Iminium Ion K_Ketone->K_Iminium K_Amine Amine K_Amine->K_Iminium K_Product α-Tertiary Propargylamine K_Iminium->K_Product K_Alkyne Alkyne K_Acetylide Metal Acetylide K_Alkyne->K_Acetylide K_Catalyst Catalyst K_Catalyst->K_Acetylide K_Acetylide->K_Product Nucleophilic Attack

Caption: Comparison of A³ and KA² coupling reaction pathways.

Conclusion

The solvent-free synthesis of propargylamines represents a significant advancement in green chemistry, offering efficient and environmentally benign routes to this important class of molecules. The methodologies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize these reactions for their specific needs. The choice of catalyst and reaction conditions can be tailored to the specific substrates, allowing for the synthesis of a diverse library of propargylamine derivatives.

References

Application Notes and Protocols: Propargyl-Containing Piperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific compound named "2-Propargyl-1-methyl-piperidine" is not prominently documented in the reviewed neuroscience literature, the constituent chemical moieties—a piperidine ring, a methyl group, and a propargyl group—are characteristic of a class of compounds with significant activity as monoamine oxidase (MAO) inhibitors. The propargyl group, in particular, is a key functional group found in several well-known irreversible MAO inhibitors. This document provides detailed application notes and protocols for a representative propargyl-containing piperidine derivative, based on published research for structurally similar compounds, for use in neuroscience research. These compounds are of high interest for their potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and in mood disorders.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its structure allows for favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier.[1][2] When combined with a propargyl group, the resulting molecule often exhibits potent inhibitory activity against monoamine oxidases A and B (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.

Mechanism of Action: MAO Inhibition

Propargyl-containing piperidine derivatives typically act as mechanism-based irreversible inhibitors of MAO. The propargylamine moiety is a key pharmacophore that, following enzymatic oxidation by the flavin adenine dinucleotide (FAD) cofactor of MAO, forms a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters, which is the basis for their therapeutic effects in neurological and psychiatric disorders.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degradation Synapse Synaptic Cleft Vesicles->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites PropargylPiperidine Propargyl-Piperidine Inhibitor PropargylPiperidine->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Synapse->Receptors Binding Signal Neuronal Signal Receptors->Signal Activation

Mechanism of Action of Propargyl-Piperidine MAO Inhibitors.

Quantitative Data: MAO Inhibitory Activity of Piperidine Derivatives

The following table summarizes the in vitro MAO-A and MAO-B inhibitory activities of various piperidine-containing compounds, providing a comparative overview of their potency and selectivity.

Compound Class/ExampleTargetIC50 (µM)Ki (µM)Selectivity (MAO-A/MAO-B)Reference
PiperineMAO-A20.919.00.33[3]
MAO-B7.03.19[3]
5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amideMAO-A3.66-0.012[4]
MAO-B0.045-[4]
Pyridazinobenzylpiperidine (S5)MAO-B-0.155Highly Selective for B[2]
Pyridazinobenzylpiperidine (S16)MAO-B-0.721Highly Selective for B[2]
N-propargylphenelzineMAO-A & BPotent Inhibitor-Non-selective[5][6]

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Rat or human liver or brain mitochondria (as a source of MAO)

  • Test compound (e.g., a propargyl-piperidine derivative)

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare mitochondrial fractions from tissue homogenates by differential centrifugation.

  • Pre-incubate the mitochondrial preparation with various concentrations of the test compound in phosphate buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • The deamination of kynuramine produces 4-hydroxyquinoline, which can be measured fluorometrically. The oxidation of benzylamine can be monitored by spectrophotometry.

  • Measure the rate of product formation over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines an in vivo experiment to assess the neuroprotective effects of a propargyl-piperidine derivative in a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[7][8]

Animals and Treatment:

  • Male C57BL/6 mice.

  • MPTP hydrochloride.

  • Test compound (propargyl-piperidine derivative).

  • Saline solution.

Experimental Workflow:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into four groups:

    • Group 1: Control (saline treatment).

    • Group 2: MPTP only.

    • Group 3: Test compound + MPTP.

    • Group 4: Test compound only.

  • Treatment:

    • Administer the test compound or vehicle (e.g., saline) to the respective groups for a specified period (e.g., 14 days).[7]

    • On specified days during the treatment period (e.g., from day 8 to day 14), induce parkinsonism by administering MPTP (e.g., 30 mg/kg, i.p.) to Groups 2 and 3.[7]

  • Behavioral Analysis:

    • Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity.

  • Neurochemical Analysis:

    • Euthanize the animals and dissect the striatum.

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry:

    • Perfuse the brains and prepare sections of the substantia nigra.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomized Grouping (Control, MPTP, Test+MPTP, Test) Acclimatization->Grouping Pretreatment Pre-treatment with Test Compound/Vehicle Grouping->Pretreatment MPTP_Induction MPTP Administration (Induction of PD model) Pretreatment->MPTP_Induction Behavioral Behavioral Testing (Rotarod, Open Field) MPTP_Induction->Behavioral Neurochemical Neurochemical Analysis (HPLC-ED for Dopamine) Behavioral->Neurochemical Histo Immunohistochemistry (TH Staining) Neurochemical->Histo

References

Application Notes and Protocols: Synthesis of Propargyl Derivatives as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl derivatives are highly versatile building blocks in organic synthesis, prized for the synthetic flexibility imparted by the terminal alkyne functionality. This functional group can participate in a wide array of transformations, including cycloadditions (e.g., "click chemistry"), C-C bond formations, and reductions, making propargylated molecules valuable intermediates in the synthesis of complex organic molecules, natural products, and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key propargyl derivatives, including homopropargylic alcohols, propargylamines, and propargyl ethers.

I. Synthesis of Homopropargylic Alcohols

Homopropargylic alcohols are crucial intermediates, readily prepared by the propargylation of carbonyl compounds.[2] Various methods have been developed, often employing organometallic reagents or catalytic systems to achieve high yields and stereoselectivity.

A. Barbier-Type Propargylation of Aldehydes

A common and operationally simple method for the synthesis of homopropargylic alcohols is the Barbier-type reaction, where a metal mediates the coupling of an aldehyde and a propargyl halide.[2] Zinc-mediated reactions are particularly prevalent.

Experimental Protocol: Zinc-Mediated Propargylation of Isatin-Derived Imines [1]

This protocol describes the synthesis of 3-propargylated 3-aminooxindoles via the zinc-mediated propargylation of isatin-derived imines.

  • Materials: Isatin-derived imine (1.0 mmol), propargyl bromide (1.2 mmol), zinc dust (2.0 mmol), and N,N-Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • To a stirred solution of the isatin-derived imine in DMF, add zinc dust.

    • Slowly add propargyl bromide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-propargylated 3-aminooxindole.

Table 1: Zinc-Mediated Propargylation of Isatin-Derived Imines - Representative Yields [1]

EntryIsatin-Derived ImineProductYield (%)
1N-benzyl isatin imine3-amino-3-propargyl-N-benzyloxindole85
2N-methyl isatin imine3-amino-3-propargyl-N-methyloxindole88
35-chloro-N-benzyl isatin imine5-chloro-3-amino-3-propargyl-N-benzyloxindole82

Logical Workflow for Barbier-Type Propargylation

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde/Imine Mixing Mixing in Solvent Aldehyde->Mixing PropargylHalide Propargyl Halide PropargylHalide->Mixing Metal Metal (e.g., Zn, In) Metal->Mixing Reaction Reaction at RT Mixing->Reaction Quenching Quenching (e.g., NH4Cl) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification HomopropargylicAlcohol Homopropargylic Alcohol/Amine Purification->HomopropargylicAlcohol

Caption: Workflow for Barbier-type propargylation.

II. Synthesis of Propargylamines

Propargylamines are a significant class of compounds found in many biologically active molecules and are valuable synthetic intermediates.[4][5] The most prominent method for their synthesis is the three-component coupling of an aldehyde, an amine, and a terminal alkyne (A³ coupling).[6]

A. Copper-Catalyzed A³ Coupling Reaction

Copper salts are widely used as catalysts for the A³ coupling reaction due to their low cost and high efficiency.[4]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Propargylamines [7]

This protocol describes a general procedure for the synthesis of propargylamines using a copper(I) chloride catalyst.

  • Materials: Aldehyde (1.0 mmol), secondary amine (1.0 mmol), terminal alkyne (1.2 mmol), copper(I) chloride (CuCl, 10 mol%), and toluene (5 mL).

  • Procedure:

    • To a round-bottom flask, add the aldehyde, secondary amine, terminal alkyne, and CuCl in toluene.

    • Stir the reaction mixture at 80-100 °C for 6-12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired propargylamine.

Table 2: Copper-Catalyzed A³ Coupling - Representative Yields [4][7]

EntryAldehydeAmineAlkyneCatalystYield (%)
1BenzaldehydePiperidinePhenylacetyleneCuCl95
24-ChlorobenzaldehydeMorpholinePhenylacetyleneCuCl92
3CyclohexanecarboxaldehydeDiethylamine1-HeptyneCuBr85
4BenzaldehydePyrrolidineTrimethylsilylacetyleneCuI90

Signaling Pathway for A³ Coupling

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Alkyne Terminal Alkyne CopperAcetylide Copper Acetylide Alkyne->CopperAcetylide Catalyst Cu(I) Catalyst Catalyst->CopperAcetylide Propargylamine Propargylamine Iminium->Propargylamine CopperAcetylide->Propargylamine Propargylamine->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for A³ coupling.

III. Synthesis of Propargyl Ethers

Propargyl ethers are important synthetic intermediates, for example, in the preparation of propargyl-functionalized carbohydrates and in cycloaddition reactions.[8][9] They can be synthesized through various methods, including the Williamson ether synthesis or metal-catalyzed reactions.

A. Gold-Catalyzed Synthesis from Acetals and Alkynes

A mild and efficient method for the synthesis of propargyl ethers involves the gold-catalyzed reaction of terminal alkynes with acetals.[8]

Experimental Protocol: Gold-Catalyzed Synthesis of Propargylic Ethers [8]

This protocol outlines the synthesis of propargylic ethers from acetals and terminal alkynes using a gold catalyst.

  • Materials: Acetal (0.5 mmol), terminal alkyne (0.6 mmol), gold(I) chloride (AuCl, 5 mol%), and 1,4-dioxane (2 mL).

  • Procedure:

    • In a reaction tube, dissolve the acetal and terminal alkyne in 1,4-dioxane.

    • Add AuCl to the solution.

    • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the propargyl ether.

Table 3: Gold-Catalyzed Synthesis of Propargyl Ethers - Representative Yields [8]

EntryAcetalAlkyneProductYield (%)
1Benzaldehyde dimethyl acetalPhenylacetylene1-methoxy-1,3-diphenyl-2-propyne92
2Cyclohexanone dimethyl acetalPhenylacetylene1-(phenylethynyl)cyclohexyl methyl ether78
3Benzaldehyde dimethyl acetal1-Hexyne1-methoxy-1-phenyl-2-heptyne85

Experimental Workflow for Gold-Catalyzed Propargyl Ether Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Acetal Acetal Mixing Mixing in Solvent Acetal->Mixing Alkyne Terminal Alkyne Alkyne->Mixing Catalyst Gold(I) Catalyst Catalyst->Mixing Heating Heating Mixing->Heating Filtration Filtration Heating->Filtration Purification Purification Filtration->Purification PropargylEther Propargyl Ether Purification->PropargylEther

Caption: Workflow for gold-catalyzed synthesis of propargyl ethers.

Conclusion

The synthesis of propargyl derivatives is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecules. The protocols and data presented herein offer a detailed guide for researchers in the synthesis of homopropargylic alcohols, propargylamines, and propargyl ethers. These methods, characterized by their efficiency and versatility, are readily applicable in academic and industrial research settings, particularly in the fields of medicinal chemistry and materials science.

References

Therapeutic Potential of Piperidine and Piperine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the therapeutic potential of piperidine and piperine, focusing on their applications in research and drug development. It includes a summary of their biological activities, quantitative data on their efficacy, detailed experimental protocols, and visualizations of key signaling pathways.

I. Application Notes

Piperidine and its Derivatives

Piperidine is a heterocyclic amine that forms the core structure of numerous pharmaceuticals and alkaloids. While piperidine itself has limited direct therapeutic applications, its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.

Therapeutic Areas:

  • Oncology: Piperidine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]

  • Neurodegenerative Diseases: Certain piperidine-based compounds are investigated for their neuroprotective effects and potential in treating conditions like Alzheimer's and Parkinson's diseases.[2]

  • Analgesia: The piperidine scaffold is a key component of many synthetic opioids, highlighting its importance in the development of pain management therapies.

  • Antimicrobial and Antiviral applications: Various piperidine derivatives have shown promise as antimicrobial and antiviral agents.[3]

Mechanism of Action:

Piperidine derivatives exert their therapeutic effects by modulating a variety of signaling pathways, including:

  • PI3K/Akt: This pathway is crucial for cell survival and proliferation, and its inhibition by piperidine derivatives can lead to apoptosis in cancer cells.[1]

  • NF-κB: A key regulator of inflammation and cell survival, the inhibition of NF-κB is a common mechanism for the anti-inflammatory and anticancer effects of piperidine compounds.[1]

  • STAT3: This transcription factor is involved in cell growth and apoptosis, and its modulation by piperidine derivatives can inhibit tumor progression.[1]

  • JNK/p38-MAPK: These stress-activated protein kinases are involved in inflammation and apoptosis, and their regulation is a target for therapeutic intervention.[1]

Piperine

Piperine is a naturally occurring alkaloid responsible for the pungency of black pepper (Piper nigrum). It has been extensively studied for its wide range of pharmacological activities and its role as a bioavailability enhancer.

Therapeutic Areas:

  • Oncology: Piperine has shown cytotoxic effects against various cancer cell lines, including breast, lung, prostate, and oral cancers.[4][5] It can induce apoptosis and inhibit cell proliferation and metastasis.[2]

  • Anti-inflammatory: Piperine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7]

  • Neuroprotective: Studies suggest that piperine may have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Antioxidant: Piperine possesses antioxidant properties, helping to mitigate oxidative stress.

  • Bioavailability Enhancer: One of the most notable properties of piperine is its ability to enhance the bioavailability of other drugs and nutrients by inhibiting drug-metabolizing enzymes and drug transporters.

Mechanism of Action:

Piperine's therapeutic effects are attributed to its ability to modulate multiple signaling pathways:

  • NF-κB: Piperine inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[8][9]

  • MAPK (ERK, JNK, p38): Piperine can modulate the activity of mitogen-activated protein kinases, which are involved in cell proliferation, differentiation, and apoptosis.[8]

  • PI3K/Akt/mTOR: This pathway is crucial for cell growth and survival, and piperine has been shown to inhibit its activation.

  • TGF-β/SMAD: Piperine can interfere with the TGF-β signaling pathway, which is involved in cell growth, differentiation, and fibrosis.[1]

II. Data Presentation

In Vitro Cytotoxicity of Piperine
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
KBOral Squamous Carcinoma12424[10]
HSC-3Oral Cancer143.9924[5]
W1Ovarian CancerNot specified, used as baseline72[11]
W1TR (Topotecan-resistant)Ovarian CancerSimilar to W172[11]
W1PR1 (Paclitaxel-resistant)Ovarian CancerLower than W172[11]
W1PR2 (Paclitaxel-resistant)Ovarian CancerLower than W172[11]
MDA-MB-231Breast Cancer173.448[5]
MCF-7Breast Cancer111.048[5]
In Vitro Cytotoxicity of Piperidine Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound with 3-fluoro substitutionA-549Lung Cancer15.94 ± 0.201[12]
Compound with 3-fluoro substitutionMCF-7Breast Cancer22.12 ± 0.213[12]
Compound with cyclobutyl ringA-549Lung Cancer16.56 ± 0.125[12]
Compound with cyclobutyl ringMCF-7Breast Cancer24.68 ± 0.217[12]
RAJIMDA-MB-231Triple-Negative Breast Cancer20 µg/mL[12]
RAJIMDA-MB-468Triple-Negative Breast Cancer25 µg/mL[12]
CH-2-77Paclitaxel-sensitive and resistant TNBCTriple-Negative Breast Cancer~0.003[12]
Piperidine Derivative 8uHepG-2Liver Cancer1.88 ± 0.83[13]
In Vivo and Clinical Efficacy of Piperine
Study TypeModel/ConditionDoseOutcomeReference
Animal StudyCarrageenan-induced paw edema in rats2.5, 5, 10 mg/kg (oral)5.4%, 43.8%, and 54.8% inhibition of paw edema, respectively.[6][6][7]
Clinical TrialNon-proliferative diabetic retinopathy1000 mg curcumin + 10 mg piperine/day for 12 weeksImproved oxidative stress markers.[14][15][16][17][14][15][16][17]
Animal StudyXenograft mouse model of human oral cancer50 mg/kg/day for 4 weeksDecreased tumor volume and weight.[5][5]

III. Experimental Protocols

Extraction and Purification of Piperine from Black Pepper

This protocol describes a common method for extracting and purifying piperine from black pepper.

Materials:

  • Ground black pepper

  • Dichloromethane (DCM) or Ethanol (95%)

  • Soxhlet apparatus

  • Rotary evaporator

  • 10% alcoholic Potassium Hydroxide (KOH)

  • Hexane:Ethanol mixture

  • Filter paper

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place 30 g of finely ground black pepper into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add 200 mL of dichloromethane or 95% ethanol to the round-bottom flask.

    • Heat the solvent to reflux and continue the extraction for 2-4 hours, or until the solvent in the extractor is colorless.

  • Concentration:

    • After extraction, concentrate the solvent using a rotary evaporator to obtain a crude oleoresin.

  • Purification:

    • To the crude extract, add 10 mL of 10% alcoholic KOH to precipitate impurities.

    • Filter the mixture to remove the insoluble residue.

    • Concentrate the alcoholic solution at room temperature.

    • Dissolve the resulting crystals in a hexane:ethanol mixture.

    • Allow the solution to stand for crystallization. Yellow, needle-shaped crystals of piperine will form.

    • Collect the crystals by filtration and wash with cold hexane.

    • Dry the crystals under vacuum.

Expected Yield and Purity:

  • The yield of piperine from black pepper typically ranges from 2.5% to 8.3%.[1][14]

  • The purity of the extracted piperine can be up to 98.5%, which can be confirmed by HPLC analysis.[14]

MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of piperidine or piperine on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine derivative or Piperine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound (piperidine derivative or piperine) in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18][19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

Western Blot Analysis of NF-κB Signaling

This protocol describes the use of Western blotting to analyze the effect of piperine on the NF-κB signaling pathway in a cell line model.

Materials:

  • Cell line (e.g., RAW264.7 macrophages)

  • Piperine

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of piperine (e.g., 10-20 mg/L) for 1-2 hours.[8]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to activate the NF-κB pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.[21][22]

Synthesis of Bioactive Piperidine Scaffolds

This protocol provides a general strategy for the synthesis of N-aryl piperidines, a common scaffold in bioactive derivatives.

Materials:

  • Substituted pyridines

  • (Hetero)arylanilines

  • 2,4-dinitrochlorobenzene

  • Solvents (e.g., ethanol, methanol)

  • Reducing agents (e.g., H2 gas, Pd/C catalyst) or nucleophiles

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Formation of Pyridinium Salt (Zincke Salt):

    • React a substituted pyridine with 2,4-dinitrochlorobenzene in a suitable solvent to form the corresponding pyridinium salt.

  • Ring-Opening to Form Zincke Imine:

    • Treat the pyridinium salt with a (hetero)arylaniline. This will lead to the ring-opening of the pyridinium salt to form a Zincke imine intermediate.

  • Ring-Closing to Form N-Aryl Piperidine:

    • The Zincke imine can undergo ring-closure through two main routes:

      • Hydrogenation: Perform a catalytic hydrogenation (e.g., using H2 gas and a Pd/C catalyst) to reduce the imine and the diene system, forming the saturated N-aryl piperidine ring.

      • Nucleophilic Addition: React the Zincke imine with a suitable nucleophile, which can lead to the formation of various substituted N-aryl piperidines.

  • Purification:

    • Purify the final piperidine derivative using standard techniques such as column chromatography.

This is a generalized protocol, and specific reaction conditions (solvents, temperatures, reaction times, and catalysts) will need to be optimized for specific substrates.[3][23][24][25]

Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used animal model to evaluate the anti-inflammatory potential of compounds like piperine.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Piperine

  • Carrageenan (1% in saline)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Divide the animals into groups (n=6-8 per group):

      • Control group (vehicle only)

      • Positive control group (e.g., indomethacin 10 mg/kg)

      • Test groups (different doses of piperine, e.g., 2.5, 5, 10 mg/kg, administered orally).[6]

  • Induction of Inflammation:

    • One hour after the administration of the test compounds or vehicle, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26][27][28]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

IV. Mandatory Visualizations

Signaling Pathways

piperidine_signaling_pathways cluster_piperidine Piperidine Derivatives cluster_pathways Cellular Processes cluster_outcomes Therapeutic Outcomes piperidine Piperidine Derivatives PI3K_Akt PI3K/Akt Pathway piperidine->PI3K_Akt inhibits NFkB NF-κB Pathway piperidine->NFkB inhibits STAT3 STAT3 Pathway piperidine->STAT3 modulates MAPK JNK/p38-MAPK Pathway piperidine->MAPK modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation NFkB->Apoptosis NFkB->Proliferation Inflammation Anti-inflammatory Effects NFkB->Inflammation STAT3->Apoptosis STAT3->Proliferation MAPK->Apoptosis MAPK->Inflammation

Caption: Signaling pathways modulated by piperidine derivatives.

piperine_signaling_pathways cluster_piperine Piperine cluster_pathways Cellular Processes cluster_outcomes Therapeutic Outcomes piperine Piperine NFkB NF-κB Pathway piperine->NFkB inhibits MAPK MAPK (ERK, JNK, p38) piperine->MAPK modulates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway piperine->PI3K_Akt_mTOR inhibits TGFb_SMAD TGF-β/SMAD Pathway piperine->TGFb_SMAD inhibits Bioavailability Enhanced Bioavailability piperine->Bioavailability Inflammation Anti-inflammatory Effects NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Proliferation Inhibition of Proliferation NFkB->Proliferation MAPK->Inflammation MAPK->Apoptosis PI3K_Akt_mTOR->Apoptosis PI3K_Akt_mTOR->Proliferation TGFb_SMAD->Proliferation

Caption: Signaling pathways modulated by piperine.

Experimental Workflows

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add piperidine/piperine (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance at 570-590 nm add_solvent->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cell viability assay.

western_blot_workflow start Start cell_treatment Cell treatment with piperine and LPS start->cell_treatment protein_extraction Protein extraction cell_treatment->protein_extraction protein_quantification Protein quantification (BCA assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Image analysis and quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propargyl-1-methyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a two-stage process. The first stage is the regioselective α-propargylation of an N-protected piperidine derivative via a Polonovski-Potier type reaction. This is followed by N-methylation of the resulting secondary amine using the Eschweiler-Clarke reaction to yield the final product.

Q2: Why is the Polonovski-Potier reaction a suitable method for the α-propargylation step?

A2: The Polonovski-Potier reaction allows for the regioselective formation of an endo-cyclic iminium ion at the α-position of the piperidine ring. This intermediate is then susceptible to nucleophilic attack. By using a propargyl nucleophile, such as a propargyl Grignard reagent, the desired propargyl group can be introduced at the 2-position. This method offers good control over the position of functionalization.

Q3: What are the advantages of using the Eschweiler-Clarke reaction for the N-methylation step?

A3: The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines. A key advantage is that it is a reductive amination process that does not lead to the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1] This selectivity is crucial for obtaining the desired 1-methyl-piperidine derivative without over-methylation.

Q4: What are the expected main challenges in this synthesis?

A4: The primary challenges include achieving high regioselectivity during the formation of the iminium ion in the Polonovski-Potier reaction, potential side reactions during the nucleophilic addition of the propargyl group, and purification of the final product from reaction byproducts and starting materials.

Troubleshooting Guides

Stage 1: α-Propargylation of N-Methylpiperidine

Issue 1: Low yield of the desired 2-propargylpiperidine.

Possible Cause Troubleshooting Suggestion
Incomplete N-oxide formation. Ensure complete oxidation of N-methylpiperidine to the N-oxide using an appropriate oxidizing agent like m-CPBA. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting amine.
Poor regioselectivity in iminium ion formation. The choice of acylating agent in the Polonovski-Potier reaction is critical. Trifluoroacetic anhydride (TFAA) is commonly used to stop the reaction at the iminium ion stage.[2] Experiment with different acylating agents (e.g., acetic anhydride, pivaloyl chloride) and reaction temperatures to optimize the formation of the desired endo-cyclic iminium ion.
Side reactions of the propargyl nucleophile. The propargyl Grignard reagent can be highly reactive. Ensure anhydrous conditions to prevent quenching. Add the Grignard reagent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.
Decomposition of the iminium ion. The iminium ion intermediate can be unstable. It is best to generate it in situ and immediately trap it with the nucleophile without isolation.

Issue 2: Formation of multiple byproducts.

Possible Cause Troubleshooting Suggestion
Formation of the exo-cyclic iminium ion. As mentioned, optimize the acylating agent and reaction conditions to favor the formation of the endo-cyclic iminium ion. Sterically bulky acylating agents may improve selectivity.
Over-alkylation or other side reactions. Use a slight excess of the propargyl nucleophile to ensure complete trapping of the iminium ion, but avoid a large excess which can lead to side reactions. Careful control of stoichiometry is key.
Rearrangement products. The Polonovski reaction can sometimes lead to rearranged products.[3][4] Analyze the byproduct structure to understand the reaction pathway and adjust conditions (e.g., temperature, solvent) to disfavor these pathways.
Stage 2: N-Methylation of 2-Propargylpiperidine (Eschweiler-Clarke Reaction)

Issue 1: Incomplete methylation.

Possible Cause Troubleshooting Suggestion
Insufficient reagents. The Eschweiler-Clarke reaction is typically run with an excess of both formic acid and formaldehyde to drive the reaction to completion.[1] Ensure a sufficient excess of both reagents is used.
Low reaction temperature. The reaction is generally performed at or near the boiling point of the aqueous solution to ensure a reasonable reaction rate.[1]
Steric hindrance. The 2-propargyl group may introduce some steric hindrance. Prolonging the reaction time or slightly increasing the temperature may be necessary to achieve full conversion.

Issue 2: Difficult purification of the final product.

Possible Cause Troubleshooting Suggestion
Residual formic acid. After the reaction, neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide) until the solution is alkaline.
Emulsion formation during work-up. The product is a tertiary amine, which can act as a surfactant. Use a saturated brine solution during the extraction to help break up emulsions.
Similar polarity of byproducts. If byproducts are present, column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) is recommended for purification.

Quantitative Data Summary

Reaction Step Parameter Typical Value/Range Reference
N-Oxide Formation Yield>90%General knowledge
Polonovski-Potier Reaction Yield of α-functionalized piperidine40-70%[5]
Regioselectivity (endo:exo)>20:1 (with optimized acylating agent)[5]
Eschweiler-Clarke Reaction Yield70-95%[1][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Propargylpiperidine via Polonovski-Potier Reaction
  • N-Oxide Formation:

    • Dissolve N-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methylpiperidine N-oxide.

  • α-Propargylation:

    • Dissolve the N-methylpiperidine N-oxide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to generate the iminium ion in situ.

    • In a separate flask, prepare a propargyl Grignard reagent by reacting propargyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF).

    • Add the freshly prepared propargylmagnesium bromide solution (1.5 eq) dropwise to the iminium ion solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-propargylpiperidine.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
  • To a round-bottom flask containing 2-propargylpiperidine (1.0 eq), add an excess of aqueous formaldehyde solution (37 wt. %, ~3.0 eq).

  • Add an excess of formic acid (98-100%, ~3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. The evolution of carbon dioxide should be observed.[1]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate or 2M sodium hydroxide until the pH is > 9.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow Start N-Methylpiperidine N_Oxide N-Methylpiperidine N-Oxide Start->N_Oxide m-CPBA Iminium Endo-cyclic Iminium Ion N_Oxide->Iminium TFAA (Polonovski-Potier) Propargylpiperidine 2-Propargylpiperidine Iminium->Propargylpiperidine Propargyl-MgBr Final_Product This compound Propargylpiperidine->Final_Product HCHO, HCOOH (Eschweiler-Clarke)

Caption: Overall synthetic workflow for this compound.

Side_Reactions N_Oxide N-Methylpiperidine N-Oxide Endo_Iminium Endo-cyclic Iminium Ion (Desired) N_Oxide->Endo_Iminium Desired Pathway Exo_Iminium Exo-cyclic Iminium Ion (Side Product) N_Oxide->Exo_Iminium Undesired Pathway Rearrangement Rearranged Products Endo_Iminium->Rearrangement Potential Rearrangement

Caption: Potential side reactions in the Polonovski-Potier step.

References

Optimizing reaction conditions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the piperidine ring?

A1: The most common and industrially significant methods for constructing the piperidine core are:

  • Catalytic Hydrogenation of Pyridines: This is a widely used method involving the reduction of a pyridine ring using a metal catalyst (e.g., Rhodium, Platinum, Palladium) under a hydrogen atmosphere. It is an atom-economical approach suitable for producing a wide range of substituted piperidines.

  • Reductive Amination: This method typically involves a one-pot reaction between a primary amine and a 1,5-dicarbonyl compound, such as glutaraldehyde or its derivatives. The reaction proceeds via the formation of a cyclic imine, which is then reduced in situ to form the piperidine ring.

  • Intramolecular Cyclization: Various strategies involve the cyclization of linear substrates, such as 5-aminoalkanols or haloamines, to form the piperidine ring. These methods are versatile for creating complex substitution patterns.

Q2: How do I choose the best synthesis route for my target molecule?

A2: The choice of synthesis route depends on several factors:

  • Substrate Availability: The availability of the starting pyridine or the corresponding linear precursors is a primary consideration.

  • Functional Group Tolerance: Catalytic hydrogenation often requires harsh conditions that may not be compatible with sensitive functional groups. Reductive amination and other cyclization methods can sometimes offer milder conditions.

  • Stereochemistry: For chiral piperidines, asymmetric hydrogenation or cyclization using chiral catalysts or auxiliaries may be necessary.

  • Scalability: For large-scale synthesis, catalytic hydrogenation is often preferred due to its efficiency and high atom economy.

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

This section addresses common issues encountered during the catalytic hydrogenation of pyridine and its derivatives.

Q1: My hydrogenation reaction is slow, stalls, or results in a low yield. What are the potential causes and solutions?

A1: Low conversion is a frequent issue. The following workflow can help diagnose the problem.

start Low Yield or Stalled Reaction check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate & Purity start->check_substrate catalyst_poisoning Is Catalyst Poisoning Suspected? check_catalyst->catalyst_poisoning pressure_temp Are H2 Pressure & Temp Sufficient? check_conditions->pressure_temp purity Is Substrate Pure? check_substrate->purity poisoning_yes Source: Sulfur, Halides, Reagent Impurities catalyst_poisoning->poisoning_yes Yes catalyst_choice Is Catalyst Type Optimal? catalyst_poisoning->catalyst_choice No poisoning_solution Solution: • Purify substrate/solvent • Use a poison-resistant catalyst • Increase catalyst loading poisoning_yes->poisoning_solution choice_no Consider alternatives: Rh, Pt are often more active than Pd for pyridines. catalyst_choice->choice_no No choice_solution Solution: • Screen different catalysts (Rh/C, PtO2) • See Catalyst Comparison Table choice_no->choice_solution pt_no Pyridine reduction often requires high pressure/temp. pressure_temp->pt_no No solvent Is the Solvent Appropriate? pressure_temp->solvent Yes pt_solution Solution: • Increase H2 pressure (e.g., >5 bar) • Increase temperature (e.g., 40-100 °C) pt_no->pt_solution solvent_no Acidic solvents (AcOH, TFE) can protonate the pyridine N, activating the ring and preventing catalyst poisoning. solvent->solvent_no No solvent_solution Solution: • Switch to acidic solvent (e.g., Acetic Acid) • Add acid co-catalyst solvent_no->solvent_solution purity_no Impurities can act as catalyst poisons. purity->purity_no No purity_solution Solution: • Recrystallize or distill substrate purity_no->purity_solution

Caption: Troubleshooting workflow for low-yield pyridine hydrogenation.

Q2: Why is my catalyst deactivating?

A2: Catalyst deactivation is a common problem when hydrogenating N-heterocycles. The primary causes are:

  • Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can bind strongly to the surface of the metal catalyst (especially Palladium), blocking active sites and preventing hydrogenation. Using an acidic solvent like acetic acid or trifluoroethanol (TFE) protonates the nitrogen, which prevents this binding and activates the ring toward reduction.

  • Chemical Impurities: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds) can irreversibly poison the catalyst.

Q3: I am observing side reactions or reduction of other functional groups. How can I improve selectivity?

A3: Achieving chemoselectivity can be challenging. Consider these strategies:

  • Catalyst Choice: Different catalysts have different selectivities. For example, Rhodium and Platinum are often more effective for pyridine reduction than Palladium, which might preferentially reduce other functional groups under certain conditions.

  • Milder Conditions: Reducing the temperature and pressure can sometimes prevent the reduction of more resilient functional groups while still allowing the pyridine ring to be hydrogenated, although this may require longer reaction times.

  • Protecting Groups: If a functional group is particularly sensitive, it may be necessary to use a protecting group strategy.

Data Presentation: Catalyst Performance in Pyridine Hydrogenation

The selection of the catalyst is critical for success. The table below summarizes common heterogeneous catalysts and their typical reaction conditions.

CatalystTypical Pressure (bar)Typical Temp. (°C)SolventKey Characteristics & Notes
PtO₂ (Adams' catalyst) 50 - 7025 - 80Acetic AcidHighly effective, often used in acidic media to prevent catalyst poisoning. Can be aggressive and reduce other functional groups.
Rh/C (Rhodium on Carbon) 5 - 5040 - 80Water, TFE, AlcoholsVery active for N-heterocycles. Often shows good selectivity and can operate under milder conditions than PtO₂.
Rh₂O₃ (Rhodium Oxide) 540TFEA newer catalyst showing high efficiency at very low catalyst loading (0.5 mol%) and mild conditions.
Pd/C (Palladium on Carbon) 1 - 5025 - 100Alcohols, Acetic AcidProne to poisoning by the nitrogen lone pair, often requiring acidic conditions or high temperatures.
Ru/C (Ruthenium on Carbon) 50 - 10080 - 150Water, AlcoholsTypically requires harsher conditions (higher temperature and pressure) but can be effective for certain substrates.

Troubleshooting Guide: Reductive Amination

This section addresses common issues when synthesizing piperidines via reductive amination of 1,5-dicarbonyl compounds.

Q1: My reductive amination yield is low. What should I check?

A1: Low yields in this one-pot reaction can often be traced to the choice of reducing agent or the reaction pH.

  • Reducing Agent: The reducing agent must be selective enough to reduce the intermediate iminium ion faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄) because they are less likely to reduce the aldehyde carbonyl group directly.

  • pH Control: The reaction is pH-sensitive. The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, the formation of the iminium intermediate is slow.

Q2: I am getting polymeric byproducts instead of my desired piperidine. How can I fix this?

A2: Polymerization can occur if the intermolecular reaction between the amine and dicarbonyl compound is faster than the intramolecular cyclization.

  • High Dilution: Running the reaction at a lower concentration (high dilution) favors the intramolecular cyclization reaction over intermolecular polymerization.

  • Slow Addition: Slowly adding the dicarbonyl substrate to the solution of the amine can also help to maintain a low concentration of the linear intermediate and promote cyclization.

Data Presentation: Reducing Agent Selection
Reducing AgentTypical SolventpH RangeKey Characteristics & Notes
NaBH₃CN Methanol, THF3 - 6Highly selective for imines over carbonyls. Toxicity Warning: Highly toxic; generates HCN gas under acidic conditions.
NaBH(OAc)₃ DCM, THFNeutral/Weakly AcidicMilder and less toxic than NaBH₃CN. Very effective for reductive aminations. Does not require strict pH control.
NaBH₄ Methanol, Ethanol7 - 10Can reduce aldehydes and ketones; less selective. Best used in a two-step process where the imine is formed first, followed by reduction.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 4-Methylpyridine using Rh/C

This protocol describes a representative procedure for the synthesis of 4-methylpiperidine.

Materials:

  • 4-Methylpyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add 4-methylpyridine (e.g., 10 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol (e.g., 20 mL) to the liner.

  • Seal Reactor: Securely seal the autoclave according to the manufacturer's instructions.

  • Inerting: Purge the autoclave vessel with nitrogen gas (3 cycles) to remove all oxygen.

  • Hydrogenation: Purge the autoclave with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 10 bar H₂).

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 60 °C). Monitor the reaction progress by observing the pressure drop as hydrogen is consumed.

  • Workup: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Rh/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation or chromatography if necessary.

Visualization of Experimental Workflow

Technical Support Center: Purification of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Propargyl-1-methyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common purification methods for this compound, a liquid amine, are vacuum distillation and column chromatography. For compounds that are prone to decomposition at high temperatures, vacuum distillation is preferred. Column chromatography, particularly flash chromatography on silica gel or alumina, is effective for removing polar impurities. Purification can also be achieved by converting the amine to a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free base.

Q2: What are the likely impurities from the synthesis of this compound?

A2: Impurities can include unreacted starting materials, such as 1-methyl-2-piperidine methanol and propargyl bromide (or its equivalent), as well as by-products from side reactions. Oxidation products can also be present, often appearing as colored impurities. If pyridine is used as a starting material for the piperidine ring, residual pyridine may also be present.

Q3: My purified this compound has a yellow or brownish color. How can I remove it?

A3: Colored impurities are often non-volatile, high molecular weight by-products. Vacuum distillation is typically effective at separating the desired colorless product from these impurities. Alternatively, passing a solution of the compound through a short plug of silica gel or activated carbon can also help remove color.

Q4: How do I choose between distillation and chromatography for purification?

A4: The choice depends on the nature of the impurities and the scale of your reaction.

  • Vacuum Distillation is ideal for large-scale purifications where the impurities have significantly different boiling points from the product. It is also effective for removing non-volatile impurities (like baseline material in chromatography or colored tars).

  • Column Chromatography is preferred when impurities have boiling points close to the product or when a very high degree of purity is required. It is excellent for separating compounds with different polarities.

Q5: Since this compound is an oil, can I use recrystallization?

A5: While the free base is an oil, you can perform a purification by forming a solid salt. Reacting the crude amine with an acid like hydrochloric acid (HCl) or oxalic acid will form a salt that is often a crystalline solid. This salt can then be purified by recrystallization from an appropriate solvent system. After achieving the desired purity, the free base can be regenerated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing - Secondary interactions between the basic amine and acidic silanol groups on the column.[1][2] - Column overload.- Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or ammonia). - Lower the pH of the mobile phase to ensure the amine is protonated.[1][3] - Use a column with end-capping or a base-deactivated column.[1] - Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation due to high pH.- Prepare fresh mobile phase and ensure proper mixing.[4] - Use a column oven to maintain a constant temperature.[1] - Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns).[1]
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents. - Flush the injector and column thoroughly between runs.
Vacuum Distillation
Problem Possible Cause Solution
Bumping / Uneven Boiling - Lack of nucleation sites. - Superheating of the liquid.- Use a magnetic stir bar for vigorous stirring. - Add boiling chips to the distillation flask.
Product Decomposition - Distillation temperature is too high.- Reduce the pressure of the vacuum system to lower the boiling point. - Ensure the heating mantle is not set too high and is heating evenly.
Poor Separation - Inefficient distillation column. - Boiling points of components are too close.- Use a fractionating column (e.g., Vigreux or packed column) for better separation. - If boiling points are very close, chromatography may be a better option.
Column Chromatography
Problem Possible Cause Solution
Poor Separation on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve resolution by reducing tailing on the silica plate.
Compound Stuck on Column - Compound is too polar for the chosen eluent. - Irreversible adsorption to the silica.- Gradually increase the polarity of the eluent. A common solvent system for amines is a gradient of ethyl acetate in hexanes, with 1-2% triethylamine. - If the compound is still retained, switch to a more polar solvent like methanol or use a different stationary phase like alumina.
Cracking of Silica Bed - Heat generated during packing or elution. - Inhomogeneous packing.- Pack the column with a slurry of silica gel in the initial eluent. - Avoid switching from a non-polar to a very polar solvent too quickly, as this can generate heat.

Quantitative Data Summary

Physical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Boiling Point (Predicted) Not available. Requires vacuum distillation.
LogP 1.8
IUPAC Name 1-methyl-2-(prop-2-yn-1-yl)piperidine
Comparison of Purification Methods
MethodProsConsBest For
Vacuum Distillation - Excellent for large scale. - Effective for removing non-volatile or highly volatile impurities. - Relatively fast for large quantities.- Requires thermal stability of the compound. - Not effective for separating compounds with close boiling points. - Requires specialized equipment (vacuum pump, manometer).- Large-scale purification (>5 g). - Removing colored tars or solid impurities.
Flash Column Chromatography - High resolution for separating compounds of similar properties. - Applicable to a wide range of compounds. - Can be performed at room temperature.- Can be slow and solvent-intensive for large scales. - Potential for compound loss on the column. - Basic compounds can tail, requiring mobile phase modifiers.- High-purity requirements. - Small to medium scale (mg to several grams). - Separating mixtures with similar boiling points.
Salt Formation & Recrystallization - Can yield very high-purity crystalline material. - Effective for removing isomeric or closely related impurities.- Multi-step process (salt formation, recrystallization, free-basing). - Overall yield can be lower due to multiple steps. - Not all amine salts form nice crystals.- Achieving analytical-grade purity. - When distillation and chromatography are ineffective.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation
  • Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask : Place the crude this compound oil and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuation : Begin stirring and slowly apply the vacuum. Observe for any initial bubbling from dissolved gases or low-boiling solvents.

  • Heating : Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection : Collect the fraction that distills over at a constant temperature and pressure. The boiling point will depend on the vacuum level. Discard any initial forerun that has a lower boiling point.

  • Completion : Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains.

  • Shutdown : Allow the apparatus to cool to room temperature before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), determine a suitable solvent system. For a basic compound like this compound, a mixture of ethyl acetate and hexanes containing 1-2% triethylamine is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Apply the sample evenly to the top of the silica bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution : Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a fast flow rate.

  • Fraction Collection : Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow start Crude Product check_scale Scale > 5g? start->check_scale check_bp Impurities have different B.P.? check_scale->check_bp Yes chromatography Column Chromatography check_scale->chromatography No distillation Vacuum Distillation check_bp->distillation Yes check_bp->chromatography No check_purity Purity Sufficient? distillation->check_purity chromatography->check_purity salt_recryst Salt Formation & Recrystallization check_purity->salt_recryst No end Pure Product check_purity->end Yes salt_recryst->end

Caption: Workflow for selecting a purification method.

HPLCTroubleshooting start HPLC Peak Tailing for Basic Analyte check_silanol Secondary Interaction with Silanols? start->check_silanol add_modifier Add Triethylamine or other basic modifier to mobile phase check_silanol->add_modifier Yes check_overload Column Overload? check_silanol->check_overload No lower_ph Lower Mobile Phase pH (e.g., with TFA or Formic Acid) add_modifier->lower_ph use_bd_column Use a Base-Deactivated or End-Capped Column add_modifier->use_bd_column add_modifier->check_overload lower_ph->check_overload use_bd_column->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes end Symmetrical Peak check_overload->end No reduce_conc->end

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Identifying Byproducts in 2-Propargyl-1-methyl-piperidine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of 2-Propargyl-1-methyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

The synthesis of this compound can be susceptible to the formation of several byproducts, depending on the chosen synthetic route. The most commonly anticipated impurities include:

  • Overalkylation Product (Quaternary Ammonium Salt): The nitrogen on the piperidine ring can be further alkylated by the propargyl halide, leading to the formation of a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used.[1]

  • Isomeric Byproducts: Depending on the reaction conditions and the synthetic strategy, substitution at other positions on the piperidine ring (e.g., the 3- or 4-position) can occur, resulting in isomeric impurities.[2][3][4]

  • Elimination Products: Piperidine can act as a base, promoting the elimination of the halide from the propargyl halide to form allene or other unsaturated hydrocarbons.[5][6][7]

  • N-demethylated Impurity: If the starting material is 2-Propargyl-piperidine which is then N-methylated, incomplete methylation can result in the presence of the starting material as an impurity.

  • Enamines and Dimeric Byproducts: In reactions involving the α-functionalization of N-alkyl piperidines, the formation of enamines and dimeric byproducts has been observed as a potential side reaction.[8]

Q2: How can I detect the presence of these byproducts in my reaction mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile byproducts in the synthesis of piperidine derivatives.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of the main product and any significant impurities.

Q3: What reaction parameters are critical to minimizing byproduct formation?

Several factors can influence the formation of byproducts:

  • Stoichiometry of Reactants: Careful control of the molar ratio of the piperidine substrate to the propargyl halide is crucial to avoid overalkylation. A slight excess of the amine is often recommended.[1]

  • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, such as elimination and overalkylation.

  • Choice of Base and Solvent: If a base is used, its strength and steric hindrance can influence the ratio of substitution to elimination. The polarity of the solvent can also affect the reaction pathway.

  • Rate of Addition: Slow, dropwise addition of the alkylating agent to the piperidine solution can help to maintain a low concentration of the electrophile and minimize side reactions.[1]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
A significant peak in the GC-MS with a higher molecular weight than the product, corresponding to the addition of another propargyl group. Overalkylation leading to the formation of a quaternary ammonium salt.1. Reduce the molar equivalents of the propargyl halide relative to the 1-methyl-piperidine precursor. 2. Add the propargyl halide to the reaction mixture slowly and at a controlled temperature.[1]
GC-MS or NMR analysis indicates the presence of isomers with the same mass as the product but different retention times or chemical shifts. Non-selective alkylation at different positions on the piperidine ring.1. Re-evaluate the synthetic strategy to favor α-substitution. This may involve the use of directing groups or specific catalysts. 2. Optimize reaction conditions such as temperature and solvent to improve regioselectivity.[2][3][4]
Detection of low molecular weight, unsaturated hydrocarbon byproducts in the GC-MS analysis. Base-induced elimination of the propargyl halide.1. Use a non-nucleophilic, sterically hindered base if a base is required. 2. Lower the reaction temperature to disfavor the elimination pathway.[6][7]
The presence of a starting material peak (e.g., 1-methylpiperidine) in the final product analysis. Incomplete reaction.1. Increase the reaction time or temperature moderately. 2. Ensure the purity and reactivity of the starting materials and reagents.
Broad or complex NMR spectra and multiple unexpected peaks in the GC-MS, potentially corresponding to enamines or dimers. Complex side reactions involving the α-position of the piperidine.1. Consider a different synthetic approach, such as one that proceeds through an iminium ion intermediate under controlled conditions.[8] 2. Purify the intermediate products at each step to prevent the accumulation of reactive impurities.

Experimental Protocols

General Procedure for GC-MS Analysis

This protocol provides a general guideline for the analysis of reaction mixtures from the synthesis of this compound.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with a suitable reagent (e.g., water or a dilute acid).

    • Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of other significant peaks and compare them to a spectral library (e.g., NIST) to identify potential byproducts.

    • Quantify the relative abundance of the product and byproducts by integrating the peak areas.

Visualizing Reaction Pathways

To better understand the potential reactions occurring during the synthesis, the following diagrams illustrate the main reaction and common side reactions.

Synthesis_Pathways cluster_main Main Reaction cluster_side Potential Side Reactions 1-Methylpiperidine 1-Methylpiperidine This compound This compound 1-Methylpiperidine->this compound + Propargyl Halide Quaternary_Salt Overalkylation Product (Quaternary Salt) 1-Methylpiperidine->Quaternary_Salt + Propargyl Halide (Excess) Isomeric_Product Isomeric Byproduct 1-Methylpiperidine->Isomeric_Product Non-selective Alkylation Propargyl_Halide Propargyl Halide Propargyl_Halide->Quaternary_Salt Elimination_Product Elimination Product (e.g., Allene) Propargyl_Halide->Elimination_Product Piperidine as Base

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow start Reaction Complete gcms Perform GC-MS Analysis start->gcms check_purity Is Product Purity > 95%? gcms->check_purity end Proceed to Purification check_purity->end Yes troubleshoot Identify Byproducts (Refer to FAQ/Guide) check_purity->troubleshoot No optimize Optimize Reaction Conditions troubleshoot->optimize rerun Re-run Reaction optimize->rerun rerun->gcms

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Synthesis of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Propargyl-1-methyl-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction.[1][2][3][4][5][6] This reaction involves the methylation of the secondary amine, 2-propargylpiperidine, using an excess of formic acid and formaldehyde.[2][3] The Eschweiler-Clarke reaction is a type of reductive amination that is highly effective for converting primary and secondary amines into their N-methylated counterparts.[1][7] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3][8]

Q2: What is the underlying mechanism of the Eschweiler-Clarke reaction?

A2: The reaction proceeds through a well-established mechanism:

  • Iminium Ion Formation: The secondary amine (2-propargylpiperidine) first reacts with formaldehyde to form an unstable aminoalcohol intermediate, which then dehydrates to generate an iminium ion.[3][8]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion.[3][8]

  • Product Formation and Irreversibility: This hydride transfer reduces the iminium ion to the tertiary amine (this compound) and releases carbon dioxide gas. The loss of CO2 makes the reaction irreversible.[2]

Q3: Are there any alternative reagents to the traditional formic acid and formaldehyde?

A3: Yes, several modifications to the classical Eschweiler-Clarke conditions have been developed. One notable alternative involves the use of solid paraformaldehyde and oxalic acid dihydrate.[9] In this solvent-free approach, heating to around 100°C decomposes the oxalic acid to generate formic acid in situ, which then participates in the reaction as the reductant.[9] Other reducing agents like sodium cyanoborohydride can also be used as a substitute for formic acid.[2][4] More recently, it has been shown that formaldehyde alone can be sufficient to methylate secondary amines in the absence of acidic additives, which can be beneficial for acid-sensitive substrates.[10][11]

Q4: How is the precursor, 2-propargylpiperidine, typically synthesized?

A4: While this guide focuses on the final methylation step, 2-propargylpiperidine can be synthesized through various methods. One common approach is the catalytic hydrogenation of 2-propargylpyridine. Other routes might involve the alkylation of piperidine derivatives or multi-step sequences starting from other precursors. The specific choice of synthesis for the precursor will depend on the availability of starting materials and the desired scale of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Incorrect stoichiometry of reagents. 4. Degradation of the product during work-up.1. Increase reaction time or temperature. Monitor reaction progress using TLC or GC-MS. 2. The reaction is typically heated to 80-100°C.[2][3][12] Ensure consistent heating. 3. Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[3] 4. Ensure the aqueous layer is made sufficiently basic (pH > 11) before extraction to prevent loss of the amine product as a salt.[3]
Formation of Side Products 1. Impurities in the starting material (2-propargylpiperidine). 2. Side reactions involving the propargyl group (e.g., hydration or polymerization). 3. Overheating the reaction.1. Purify the starting 2-propargylpiperidine by distillation or column chromatography before use. 2. While generally stable, the propargyl group can undergo side reactions under harsh acidic conditions. Avoid unnecessarily high temperatures or prolonged reaction times. Consider alternative, milder methylation procedures if this is a persistent issue. 3. Maintain the reaction temperature within the recommended range (80-100°C).
Difficulty in Product Purification 1. Incomplete removal of formic acid. 2. Emulsion formation during extraction. 3. Co-elution with starting material during chromatography.1. After the reaction, basify the mixture with a strong base (e.g., NaOH or KOH) to a high pH (>11) to ensure all formic acid is neutralized and the product is in its free base form.[3] 2. If an emulsion forms, add a saturated brine solution to help break it. Alternatively, filter the mixture through a pad of celite. 3. Use an appropriate solvent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of amine like triethylamine) can improve separation.
Reaction Not Starting 1. Low quality or expired reagents. 2. Insufficient heating.1. Use fresh, high-quality formaldehyde and formic acid. 2. Ensure the reaction mixture reaches the target temperature of at least 80°C.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the yield of the Eschweiler-Clarke methylation of secondary amines, providing a basis for optimizing the synthesis of this compound.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Temperature 60°C85°C100°CIncreasing the temperature generally accelerates the reaction rate. The optimal range is typically 80-100°C.[2][3][12] Lower temperatures may lead to incomplete reactions, while excessively high temperatures could promote side reactions.
Reaction Time 4 hours8 hours18 hoursLonger reaction times can lead to higher conversion.[3] The reaction should be monitored to determine the point of completion to avoid potential degradation of the product with prolonged heating.
Stoichiometry (Formaldehyde:Amine) 1.1 : 13 : 15 : 1An excess of formaldehyde is generally used to ensure complete methylation.[3] A 3 to 5-fold excess is common.
Stoichiometry (Formic Acid:Amine) 1.8 : 15 : 110 : 1A significant excess of formic acid is typically required to act as both the hydride source and to maintain acidic conditions.[3]
pH during Work-up 8-910>11It is crucial to make the reaction mixture strongly basic during the work-up to ensure the tertiary amine product is in its free base form for efficient extraction into an organic solvent.[3]

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure for the methylation of a 2-substituted piperidine.

Materials:

  • 2-propargylpiperidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (or potassium hydroxide) solution (6 M)

  • Dichloromethane (or diethyl ether)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle (or oil bath)

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-propargylpiperidine (1.0 eq).

  • Reagent Addition: Carefully add formaldehyde (3.0 eq) followed by the slow addition of formic acid (5.0 eq).[13] The addition of formic acid is exothermic and may cause the mixture to heat up.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 85°C using a heating mantle or oil bath.[13]

  • Reaction Monitoring: Allow the reaction to proceed for 4-18 hours.[3][13] The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and add water.

  • Basification: Carefully make the aqueous layer basic to a pH > 11 by adding 6 M NaOH solution.[3] This step is crucial to deprotonate the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).[3][13]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Visualizations

Reaction Pathway

Eschweiler_Clarke cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products 2-propargylpiperidine 2-propargylpiperidine Iminium_Ion Iminium Ion 2-propargylpiperidine->Iminium_Ion + Formaldehyde - H2O Formaldehyde Formaldehyde Formic_Acid Formic Acid Product This compound Iminium_Ion->Product + Formic Acid - CO2 CO2 CO2

Caption: Reaction scheme for the Eschweiler-Clarke synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Temperature 80-100°C? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stoich Are Reagents in Excess? Check_Time->Check_Stoich Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Workup Is Workup pH > 11? Check_Stoich->Check_Workup Yes Add_Reagents Add More Reagents Check_Stoich->Add_Reagents No Adjust_pH Adjust pH with Base Check_Workup->Adjust_pH No Purify_Start Purify Starting Material Check_Workup->Purify_Start Yes

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Propargyl-1-methyl-piperidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

ProblemPossible CauseRecommended Solution
Unexpected reaction outcomes or low yield Degradation of the compound due to improper storage or handling.Verify storage conditions. The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Contamination of the compound.Ensure all glassware and equipment are scrupulously clean and dry before use. Use high-purity solvents and reagents.
Incompatibility with reaction conditions.The propargyl group can be sensitive to strong acids, bases, and certain metals. Consider the pH and temperature of your reaction. The piperidine nitrogen is basic and will react with acids.
Discoloration of the compound (e.g., yellowing) Oxidation or polymerization.This may indicate exposure to air or light over time. While slight discoloration may not always signify significant degradation for all applications, it is advisable to use a fresh, pure sample for sensitive experiments. Store the compound under an inert atmosphere and protect it from light.
Presence of unknown peaks in analytical data (e.g., NMR, LC-MS) Formation of degradation products.Degradation can occur under various stress conditions. Common degradation pathways for propargylamines may involve oxidation of the alkyne or reactions at the piperidine ring. It is recommended to perform forced degradation studies to identify potential degradation products.
Impurities from synthesis.If the compound is synthesized in-house, ensure purification methods are adequate to remove starting materials, reagents, and by-products.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: For long-term storage, refrigeration at 2-8 °C is recommended. For short-term storage, room temperature in a cool, dry place is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and moisture.

  • Purity: Store the compound in its purest form. Impurities can sometimes catalyze degradation.

Q2: How should I handle this compound in the laboratory?

A2: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Stability

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution depends on the solvent, pH, and temperature. While specific data for this compound is limited, propargylamines, in general, can be susceptible to degradation under certain conditions. For instance, strong acidic or basic conditions may lead to hydrolysis or other reactions involving the propargyl group. It is advisable to prepare solutions fresh and store them under inert gas at low temperatures if they are to be kept for an extended period.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively reported in the available literature, based on the chemical structure and the behavior of related propargylamines, potential degradation pathways could include:

  • Oxidation: The propargyl group can be susceptible to oxidation, potentially leading to the formation of various oxygenated products.

  • Polymerization: Under certain conditions, such as exposure to heat or catalysts, the terminal alkyne may undergo polymerization.

  • Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the molecule could undergo hydrolysis, although the piperidine ring is generally stable.

  • Reactions with acids/bases: The basic nitrogen of the piperidine ring will react with acids to form salts. Strong bases could potentially deprotonate the terminal alkyne.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: To assess the stability of the compound in your specific experimental conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.[1][2]

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions:

    • Acidic Hydrolysis: Add 1N HCl to the stock solution and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Add 1N NaOH to the stock solution and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide to the stock solution and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-100°C) for a specified time.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products. Mass spectrometry can be used to determine the molecular weights of these products and propose their structures.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis1N HCl60-80°C2-24 hours
Basic Hydrolysis1N NaOH60-80°C2-24 hours
Oxidation3-30% H₂O₂Room Temperature2-24 hours
ThermalHeat60-100°C24-72 hours
PhotolyticUV/Visible LightRoom Temperature24-72 hours

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues A Unexpected Experimental Outcome B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Improper Storage? B->C D Use Fresh, Properly Stored Compound C->D Yes E Review Experimental Protocol (Solvents, Reagents, pH, Temp) C->E No K Problem Resolved D->K F Potential Incompatibility? E->F G Modify Protocol (e.g., change solvent, buffer pH) F->G Yes H Analyze for Degradation Products (e.g., LC-MS) F->H No G->K I Degradation Confirmed? H->I J Identify Degradants & Revise Experiment I->J Yes I->K No, consider other factors J->G

Caption: A decision tree for troubleshooting unexpected experimental results.

Experimental Workflow for a Forced Degradation Study

Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze All Samples (e.g., LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (Unstressed) Start->Control Control->Analysis Data Compare Chromatograms & Identify Degradants Analysis->Data Report Characterize Degradation Products & Assess Stability Data->Report

Caption: A workflow diagram for conducting a forced degradation study.

References

Technical Support Center: Optimization of Reaction Conditions Using Bayesian Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bayesian methods to optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue: The optimization algorithm is not converging or is finding a local optimum.

Answer:

Poor convergence or settling on a local optimum can arise from several factors. Here are some troubleshooting steps:

  • Balance Exploration and Exploitation: The choice of acquisition function is crucial. If your optimization is stuck in a local optimum, it might be overly exploiting known good regions. Consider switching to a more explorative acquisition function. For instance, the Upper Confidence Bound (UCB) allows you to tune the trade-off between exploration and exploitation. A higher value for its tuning parameter encourages more exploration. Expected Improvement (EI) is another effective acquisition function that naturally balances this trade-off.[1][2]

  • Adjust the Surrogate Model: The surrogate model, typically a Gaussian Process (GP), models the underlying reaction landscape. If the model is not a good fit, the optimization will be misguided.

    • Kernel Choice: The kernel function of the GP determines the assumptions about the function being optimized. The choice of kernel should reflect the expected smoothness and other characteristics of the reaction response surface. If you expect the function to be highly non-linear, a more complex kernel like the Matérn kernel might be more appropriate than a simple Radial Basis Function (RBF) kernel.

    • Hyperparameter Tuning: Ensure the hyperparameters of the GP kernel are being properly optimized. Poor hyperparameter tuning can lead to an inaccurate surrogate model.[3]

  • Increase Initial Sampling: Bayesian optimization begins with an initial set of experimental data. If this initial data is not diverse enough, the algorithm may not get a good initial picture of the reaction space. Using a space-filling design of experiments, such as a Latin Hypercube Sampling (LHS), for the initial points can be beneficial.

  • Handling Noisy Data: Experimental noise can mislead the optimization algorithm. Proper handling of noise in the GP model is essential to prevent the algorithm from chasing phantom optima.[2]

Issue: How do I handle known experimental constraints?

Answer:

Many chemical reactions have known constraints, such as safety limits on temperature or pressure, or solubility limits of reagents.[4][5][6] Ignoring these constraints can lead to infeasible or dangerous experimental suggestions. Here’s how to address them:

  • Constrained Acquisition Function Optimization: The acquisition function can be modified to penalize suggestions that violate the constraints. This ensures that the optimizer focuses its search on the feasible region of the parameter space.[4][6]

  • Rejection Sampling: A straightforward approach is to use rejection sampling. If the Bayesian optimization algorithm suggests an experiment that violates a known constraint, that suggestion is discarded, and a new one is generated until a valid set of conditions is found.[7]

  • Software with Constraint Handling: Several software packages for Bayesian optimization, such as Gryffin, have built-in functionalities to handle known constraints, simplifying the process for the user.[4][5][6][7]

Issue: My experimental data is very noisy. How does this affect the optimization and what can I do?

Answer:

Noisy experimental data is a common challenge in chemistry.[2] High noise can obscure the true relationship between reaction parameters and the objective, leading the optimizer to favor regions of high uncertainty which may not correspond to true optima.

  • Model the Noise: The Gaussian Process surrogate model can be configured to account for observational noise. By providing an estimate of the noise level, the model can be prevented from overfitting to noisy data points.

  • Retesting Policy: In situations with significant noise, a retesting policy can be implemented. This involves selectively repeating experiments under the same conditions to get a more accurate estimate of the true outcome.[8]

  • Use a Robust Acquisition Function: Some acquisition functions are more robust to noise than others. The Expected Improvement (EI) acquisition function, for example, is generally considered to be robust in noisy environments.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about Bayesian optimization in the context of chemical reactions.

What are the main advantages of Bayesian optimization over traditional methods like Design of Experiments (DoE)?

Bayesian optimization offers several advantages over traditional methods:

  • Sample Efficiency: It typically requires fewer experiments to find the optimal conditions, which is particularly beneficial when experiments are expensive or time-consuming.[9][10][11]

  • Global Optimization: It is designed to find the global optimum of a function, rather than getting stuck in local optima.[1]

  • Handles Complex Search Spaces: It can effectively navigate high-dimensional and non-linear reaction landscapes.[12]

  • Adaptability: It is an adaptive method, meaning the results of previous experiments are used to inform the selection of subsequent experiments.[2]

How do I choose the right acquisition function?

The choice of acquisition function determines the balance between exploring new, uncertain regions of the parameter space and exploiting regions that are already known to yield good results.[12]

Acquisition FunctionStrategyWhen to Use
Expected Improvement (EI) Balances exploration and exploitation.[1]A good general-purpose choice, often effective in practice.
Probability of Improvement (PI) More focused on exploitation.When you want to quickly find a better solution than the current best.
Upper Confidence Bound (UCB) Explicitly balances exploration and exploitation through a tunable parameter.When you want more direct control over the exploration-exploitation trade-off.

How can I accelerate the optimization process if I have data from similar reactions?

Leveraging data from previous experiments on similar reactions can significantly speed up the optimization of a new reaction. This can be achieved through:

  • Multi-task Bayesian Optimization (MTBO): This approach jointly models the target reaction and one or more related "auxiliary" tasks (previous reactions). By sharing information between tasks, the model can learn about the new reaction more quickly.[13][14][15][16]

  • Transfer Learning: In this approach, a model is first trained on a large dataset of historical reactions and then fine-tuned on the specific reaction being optimized. This "pre-training" provides the model with a good starting point, reducing the number of experiments needed for the new optimization.[10]

What kind of variables can be optimized using Bayesian methods?

Bayesian optimization is a flexible technique that can handle various types of variables commonly encountered in chemical reactions:

  • Continuous Variables: Such as temperature, pressure, reaction time, and concentration.[7]

  • Categorical Variables: Such as the choice of solvent, catalyst, or ligand.[7] Specialized techniques are often used to handle these discrete choices.

Experimental Protocols

Protocol 1: Setting up a Bayesian Optimization Loop

This protocol outlines the general steps for setting up a Bayesian optimization loop for a chemical reaction.

  • Define the Optimization Problem:

    • Objective: Clearly define the objective to be optimized (e.g., maximize yield, minimize impurity).

    • Variables: Identify the reaction parameters to be varied (e.g., temperature, catalyst concentration, solvent).

    • Constraints: Specify any known constraints on the reaction parameters.[4][5][6]

  • Initial Data Collection:

    • Perform a small number of initial experiments to provide a starting point for the optimization algorithm.

    • It is recommended to use a space-filling design, such as Latin Hypercube Sampling, to ensure good coverage of the parameter space.

  • Select a Surrogate Model and Acquisition Function:

    • Choose a suitable surrogate model, typically a Gaussian Process, and an appropriate kernel.

    • Select an acquisition function based on the optimization goals (e.g., Expected Improvement for a balanced search).[1]

  • Run the Optimization Loop:

    • Fit the surrogate model to the current experimental data.

    • Use the acquisition function to suggest the next set of experimental conditions.

    • Perform the suggested experiment and record the outcome.

    • Add the new data point to the dataset and repeat the process.

  • Termination:

    • Continue the loop until a predefined stopping criterion is met, such as a maximum number of experiments or convergence to a satisfactory result.

Data Presentation

Table 1: Comparison of Optimization Strategies for a Pd-catalyzed C–H Arylation Reaction

This table summarizes the performance of Bayesian optimization compared to human decision-making in optimizing a real-world chemical reaction.

StrategyAverage Number of Experiments to Reach 80% of Max YieldConsistency (Standard Deviation)
Bayesian Optimization ~10Low
Human Chemists >20High

Data adapted from a study on a Pd-catalyzed C–H arylation reaction, demonstrating that Bayesian optimization can find high-yielding conditions more efficiently and consistently than human experts.[9][17][18][19]

Table 2: Performance of Bayesian Optimization in Real-World Reaction Optimizations

This table showcases the effectiveness of Bayesian optimization in finding optimal conditions for complex reactions with large parameter spaces.

ReactionSize of Parameter SpaceNumber of ExperimentsAchieved YieldBenchmark Yield
Mitsunobu Reaction 180,0004099%60%
Deoxyfluorination 312,5005069%36%

These results highlight the ability of Bayesian optimization to efficiently explore vast reaction spaces and identify highly effective and sometimes non-intuitive reaction conditions.[7]

Visualizations

Bayesian_Optimization_Workflow cluster_initial Initialization cluster_loop Optimization Loop cluster_termination Termination Define Define Objective, Variables & Constraints InitialData Collect Initial Experimental Data Define->InitialData FitModel Fit Surrogate Model (e.g., Gaussian Process) InitialData->FitModel SuggestExp Suggest Next Experiment (via Acquisition Function) FitModel->SuggestExp PerformExp Perform Experiment & Measure Outcome SuggestExp->PerformExp UpdateData Update Dataset PerformExp->UpdateData CheckCriteria Check Stopping Criteria UpdateData->CheckCriteria CheckCriteria->FitModel Not Met OptimalConditions Optimal Conditions Found CheckCriteria->OptimalConditions Met

Caption: The iterative workflow of Bayesian optimization for reaction conditions.

Troubleshooting_Convergence Start Algorithm Not Converging or Stuck in Local Optimum CheckAcquisition Is the acquisition function too exploitative? Start->CheckAcquisition CheckModel Is the surrogate model a good fit? CheckAcquisition->CheckModel No SwitchAcquisition Switch to a more explorative acquisition function (e.g., UCB with higher kappa) CheckAcquisition->SwitchAcquisition Yes CheckData Is the initial data sufficiently diverse? CheckModel->CheckData Yes AdjustModel Adjust surrogate model: - Change kernel - Check hyperparameter tuning CheckModel->AdjustModel No IncreaseSampling Increase initial sampling using a space-filling design (e.g., LHS) CheckData->IncreaseSampling No Converged Improved Convergence SwitchAcquisition->Converged AdjustModel->Converged IncreaseSampling->Converged

Caption: A decision-making diagram for troubleshooting convergence issues.

References

Technical Support Center: N-Methyl Pyrazole Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methyl pyrazole condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to N-methyl pyrazoles, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-methyl pyrazoles, and what are the main selectivity challenges?

A1: The most common method for synthesizing N-methyl pyrazoles is the Knorr pyrazole condensation, which involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine.[1][2][3] This reaction, however, often yields a mixture of two constitutional isomers: the N1-methyl and N2-methyl pyrazoles, making regioselectivity a significant challenge.[1][2][4][5] The similar nucleophilicity of the two nitrogen atoms in methylhydrazine contributes to this lack of selectivity.[3] Another approach is the N-methylation of a pre-formed NH-pyrazole, but controlling the selectivity can be difficult due to the small size of the methylating agent.[1]

Q2: How does solvent choice impact the regioselectivity of the N-methyl pyrazole condensation?

A2: Solvent choice has a dramatic effect on the regioselectivity of the condensation reaction. While ethanol is a commonly used solvent, it often leads to low regioselectivity.[2][4][5] Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the regioselectivity, favoring the formation of the 5-arylpyrazole isomer.[2][4][5] The polarity and protic or aprotic nature of the solvent can influence the reaction pathway. For instance, in some systems, protic solvents favor one regioisomer, while aprotic solvents favor the other.[6]

Q3: What role do catalysts play in controlling the selectivity of the reaction?

A3: Catalysts are crucial for controlling the regioselectivity of N-methyl pyrazole synthesis. Acid catalysts are traditionally used in the Knorr condensation.[1] However, recent studies have shown that basic conditions can also be optimal, depending on the desired isomer.[1] The choice between using the free hydrazine base or its hydrochloride salt can also direct the reaction to favor different regioisomers.[7] Various metal-based catalysts and phase transfer catalysts have also been explored to improve selectivity and reaction efficiency.[1][8]

Q4: Can the structure of the starting materials be modified to improve selectivity?

A4: Yes, the structure of the 1,3-dicarbonyl compound or its surrogate is a key factor in determining regioselectivity. Steric and electronic biases in the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to one of the carbonyl groups.[7] For instance, having a bulky substituent or a strong electron-withdrawing group can significantly influence the reaction's outcome.[2][7] Using 1,3-dicarbonyl surrogates, such as β-enaminones, is another effective strategy to overcome poor regioselectivity.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of N1 and N2 isomers) - Non-optimal solvent. - Inappropriate catalyst or reaction conditions (pH). - Low steric or electronic differentiation in the 1,3-dicarbonyl substrate.- Solvent Screening: Test fluorinated alcohols like TFE or HFIP, which have been shown to dramatically improve selectivity.[2][4][5] Compare results with aprotic polar solvents like DMAc or DMF.[7] - Catalyst and Additive Screening: Evaluate the reaction under both acidic (e.g., acetic acid, p-TSA) and basic (e.g., NaOH) conditions.[1][9] Consider using the hydrochloride salt of methylhydrazine versus the free base.[7] - Substrate Modification: If possible, introduce a bulky or electron-withdrawing group on one side of the 1,3-dicarbonyl to direct the initial attack.[7]
Low conversion or yield - Inadequate reaction temperature or time. - Catalyst inefficiency or poisoning. - Poor solubility of reactants.- Optimization of Reaction Parameters: Systematically vary the temperature and reaction time. Consider using a higher boiling point solvent if solubility is an issue. - Catalyst Selection: Screen different acid or base catalysts. For specific substrates, a metal catalyst might be more effective.[8] - Reactant Ratio: Increasing the equivalents of methylhydrazine has been shown to improve conversion for certain isomers, though this should be handled with care due to potential hazards.[1]
Formation of byproducts - Side reactions due to harsh conditions. - Instability of intermediates. - Presence of impurities in starting materials.- Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. - Intermediate Trapping/Characterization: If possible, analyze the reaction mixture at intermediate time points to identify unstable species. The formation of a stable hemiaminal intermediate has been identified as key for high selectivity in some cases.[1] - Purification of Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and methylhydrazine.
Difficulty in separating isomers - Similar polarity and physical properties of the N1 and N2 isomers.- Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. - Crystallization: Attempt recrystallization from various solvents, as the isomers may have different crystallization behaviors. - Derivatization: In some cases, derivatizing the mixture to introduce a group that exaggerates the physical property differences can aid in separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

Entry1,3-Diketone SubstrateSolventRatio (5-Aryl : 3-Aryl Isomer)Reference
11-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneEthanol~1:1[2]
21-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneTFE95:5[2]
31-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneHFIP97:3[2]
4Electronically biased 1,3-dicarbonylEthanol~1:1[7]
5Electronically biased 1,3-dicarbonylDMAc>95:5[7]

Table 2: Optimization of Reaction Conditions for N1 and N2 Isomer Selectivity using Bayesian Optimization

IsomerSelectivity (N1:N2 or N2:N1)ConversionKey ConditionsReference
N1100:095%Disulfonamide catalyst, MTBE solvent[1]
N297:369%Increased methylhydrazine equivalents[1]
N2 (Improved)93:788%Further optimization by Bayesian algorithm[1]

Experimental Protocols

General Procedure for Improved Regioselectivity using Fluorinated Alcohols: [2]

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated solvent (2,2,2-trifluoroethanol or 1,1,1,3,3,3-hexafluoro-2-propanol, 5 mL), add methylhydrazine (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixtures) to isolate the major regioisomer.

  • Characterize the product by NMR spectroscopy to confirm the regiochemistry.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Attack at C2 (Kinetic Control) 1,3-Dicarbonyl->Intermediate_A Protic Solvent (e.g., Ethanol) Intermediate_B Attack at C4 (Thermodynamic Control) 1,3-Dicarbonyl->Intermediate_B Fluorinated Alcohol (e.g., HFIP) Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Methylhydrazine->Intermediate_B N1_Isomer N1-Methyl Pyrazole Intermediate_A->N1_Isomer Dehydration N2_Isomer N2-Methyl Pyrazole Intermediate_B->N2_Isomer Dehydration

Caption: Simplified reaction pathway for N-methyl pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity Solvent Change Solvent? (e.g., HFIP, TFE) Start->Solvent Catalyst Change Catalyst/pH? (Acid vs. Base) Solvent->Catalyst No Success Improved Selectivity Solvent->Success Yes Substrate Modify Substrate? (Sterics/Electronics) Catalyst->Substrate No Catalyst->Success Yes Substrate->Success Yes Failure Re-evaluate Approach Substrate->Failure No

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Propargyl-1-methyl-piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques for the characterization of 2-Propargyl-1-methyl-piperidine, a piperidine derivative with potential applications in pharmaceutical research and development. The information presented herein is intended to assist researchers in selecting the appropriate analytical methodologies, interpreting experimental data, and ensuring the structural integrity and purity of this compound.

Introduction to this compound

This compound, with the molecular formula C9H15N and a molecular weight of 137.22 g/mol , is a heterocyclic amine containing a piperidine ring substituted with a methyl group on the nitrogen atom and a propargyl group at the 2-position.[1] The presence of the reactive propargyl group makes it a valuable synthon in click chemistry and a potential pharmacophore in drug design. Accurate characterization is crucial for its application in medicinal chemistry and materials science.

Key Analytical Techniques for Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure, determine purity, and identify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Acetylenic-H~2.2t1H
Propargylic-CH₂~2.4 - 2.6m2H
N-CH₃~2.3s3H
Piperidine-H (axial & equatorial)~1.2 - 3.0m9H

Expected ¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (δ, ppm) (Predicted)
Acetylenic C-H~70
Acetylenic C-C~80
Propargylic-CH₂~25
N-CH₃~42
Piperidine C2~60
Piperidine C3, C4, C5~20 - 30
Piperidine C6~55
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can be used as a molecular fingerprint.

Expected Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment (Predicted)
137Moderate[M]⁺ (Molecular Ion)
136High[M-H]⁺
98High[M-C₃H₃]⁺ (Loss of propargyl group)
84Moderate[C₅H₁₀N]⁺ (Piperidine ring fragment)
42High[C₂H₄N]⁺
Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for identifying the characteristic stretching and bending vibrations of bonds.

  • Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is especially sensitive to non-polar bonds, such as the carbon-carbon triple bond.

Expected Vibrational Frequencies:

Functional GroupFTIR Frequency (cm⁻¹) (Predicted)Raman Frequency (cm⁻¹) (Predicted)
≡C-H stretch~3300~3300
C-H stretch (alkane)2850-30002850-3000
C≡C stretch~2120 (weak in IR)~2120 (strong in Raman)
C-N stretch1000-12501000-1250
Chromatographic Techniques

Chromatography is employed to assess the purity of the compound and to separate it from any starting materials, byproducts, or isomers.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is suitable for the analysis of volatile compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly with a suitable stationary phase and mobile phase system. The use of an ion-pairing agent like 1-methylpiperidine in the mobile phase can sometimes improve peak shape and retention for basic compounds.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.[3]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a liquid cell.

  • Instrument: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder or the solvent.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands for the functional groups.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the key analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in CDCl₃ Acquire_1H ¹H NMR Acquisition Prep->Acquire_1H Acquire_13C ¹³C NMR Acquisition Prep->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Analysis Integration & Peak Picking Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_detect Detection & Analysis Prep Dilute in Volatile Solvent Injection Inject into GC Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Data_Analysis Fragmentation Pattern Analysis Mass_Analysis->Data_Analysis Result Molecular Weight & Structure Confirmation Data_Analysis->Result

Caption: Workflow for GC-MS Analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Neat Sample or Solution Background Collect Background Spectrum Prep->Background Sample_Spec Collect Sample Spectrum Prep->Sample_Spec Subtraction Background Subtraction Background->Subtraction Sample_Spec->Subtraction Analysis Identify Characteristic Bands Subtraction->Analysis Functional_Group Functional Group Confirmation Analysis->Functional_Group

Caption: Workflow for FTIR Spectroscopic Analysis.

Comparison with Alternatives

While the aforementioned techniques are standard for the characterization of small organic molecules, other methods can provide complementary information.

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. This can be used to confirm the molecular formula obtained from high-resolution mass spectrometry.

  • X-ray Crystallography: If a suitable single crystal of the compound or a salt derivative can be obtained, X-ray crystallography provides the most definitive structural information, including stereochemistry.

  • Chiral Chromatography: If the synthesis of this compound is not stereospecific, chiral chromatography can be used to separate and quantify the enantiomers.

Conclusion

The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is paramount for structural elucidation, while mass spectrometry confirms the molecular weight and fragmentation pattern. Vibrational spectroscopy provides valuable information about the functional groups present. By following the detailed protocols and workflows outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important synthetic building block, ensuring the reliability of their subsequent research and development activities.

References

A Comparative Analysis of 2-Propargyl-1-methyl-piperidine and Other Piperidine Derivatives in Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This guide provides a comparative overview of the bioactivity of 2-Propargyl-1-methyl-piperidine and other notable piperidine derivatives, with a focus on their therapeutic potential. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds and relevant biological assays to provide a valuable resource for researchers in the field.

Overview of Piperidine Derivatives and their Bioactivities

Piperidine and its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to neuroprotection, analgesia, and anticancer effects. The versatility of the piperidine ring allows for a variety of substitutions, leading to a diverse range of biological targets and activities.

Focus on Neuroprotection: The Role of the Propargyl Group

The presence of a propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a key structural feature in several neuroprotective agents. This functional group is notably present in inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The triple bond in the propargyl group can form a covalent bond with the flavin cofactor of MAO-B, leading to irreversible inhibition and an increase in the levels of neuroprotective monoamines in the brain.

Comparative Bioactivity Data

To provide a framework for comparison, the following table summarizes the bioactivity of various piperidine derivatives, focusing on their neuroprotective and related activities. It is important to note the absence of direct data for this compound.

Compound/Derivative ClassTarget/AssayBioactivity (IC50/EC50/Other)Reference
Piperidine Urea Derivatives (e.g., Compound A10) Neuroprotection (L-glutamic acid-induced injury in SH-SY5Y cells)Exhibited slightly better protective activity than Fenazinel at 0.1, 1, and 10 µmol/L.[1][2]
Cardiotoxicity (hERG inhibition)Weak cardiotoxicity (hERG IC50 > 40 µmol/L).[1][2]
Cinnamamide-Piperidine Derivatives (e.g., Compound 9d) Neuroprotection (Glutamate-induced neurotoxicity in SH-SY5Y cells)Potent neuroprotective activity comparable to Fenazinel at test concentrations.[3]
Cardiotoxicity (hERG inhibition)Weak hERG inhibitory activity.[3]
Piperine (from Piper nigrum) Monoamine Oxidase B (MAO-B) InhibitionSelective towards MAO-B, with the most potent derivative having an IC50 of 498 nM.[4]
Neuroprotection (MPTP-induced Parkinson's mouse model)Attenuated motor coordination deficits and cognitive functioning impairment.[5]
1-Propargyl-4-((E)-styryl)-piperidines Monoamine Oxidase B (MAO-B) InhibitionPotent, selective, and irreversible hMAO-B inhibitors.[6]
N-propargylpiperidines with naphthalene-2-carboxamide moieties Butyrylcholinesterase (BChE) InhibitionGood selectivity over acetylcholinesterase.[7]
Monoamine Oxidase B (MAO-B) InhibitionConcomitant inhibition of MAO-B observed for some derivatives.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of the bioactivity of piperidine derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is fundamental in determining the potential of a compound to inhibit MAO-A and MAO-B.

Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of a substrate (e.g., kynuramine) to a fluorescent product (4-hydroxyquinoline). A decrease in fluorescence in the presence of the test compound indicates inhibition.

General Protocol:

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • The reaction is incubated at 37°C for a specific period (e.g., 20-30 minutes).

  • The reaction is stopped by the addition of a strong base (e.g., NaOH).

  • The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorometer (excitation ~320 nm, emission ~380 nm).

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to assess the neuroprotective effects of compounds against various toxins.

Principle: Cell viability is measured after exposing the cells to a neurotoxin (e.g., glutamate, MPP+, 6-OHDA) in the presence or absence of the test compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

General Protocol:

  • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) and seeded in 96-well plates.

  • Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • A neurotoxin (e.g., L-glutamic acid) is added to induce cell death.

  • After an incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to control cells.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a standard for inducing focal cerebral ischemia (stroke) to evaluate the neuroprotective potential of drug candidates.

Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to a stroke. The test compound is administered before, during, or after the occlusion to assess its ability to reduce the infarct volume.

General Protocol:

  • Rats are anesthetized, and the common, internal, and external carotid arteries are exposed.

  • A nylon monofilament is introduced into the internal carotid artery and advanced to occlude the middle cerebral artery.

  • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • The test compound is administered at a specific time point relative to the MCAO procedure.

  • After a survival period (e.g., 24 hours), the animals are euthanized, and the brains are removed.

  • Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).

  • The infarct volume is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Monoamine Oxidase Inhibition and its Downstream Effects

The inhibition of MAO-B by a propargylamine-containing compound like this compound is hypothesized to increase the levels of dopamine in the brain, which can have neuroprotective effects.

MAO_Inhibition_Pathway This compound This compound MAO-B MAO-B This compound->MAO-B Inhibits DOPAC DOPAC MAO-B->DOPAC Dopamine Dopamine Dopamine->MAO-B Metabolized by Neuroprotection Neuroprotection Dopamine->Neuroprotection Leads to

Caption: Hypothetical pathway of MAO-B inhibition by this compound.

Experimental Workflow for Assessing Neuroprotective Agents

A typical workflow for evaluating a potential neuroprotective agent involves a series of in vitro and in vivo experiments.

Neuroprotection_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Analysis MAO_Assay MAO Inhibition Assay Cell_Viability SH-SY5Y Neuroprotection Assay MAO_Assay->Cell_Viability MCAO_Model MCAO Stroke Model Cell_Viability->MCAO_Model Data_Analysis Data Analysis and Lead Optimization MCAO_Model->Data_Analysis

Caption: A streamlined workflow for the evaluation of neuroprotective compounds.

Conclusion

The piperidine scaffold remains a highly privileged structure in the development of new therapeutic agents. While direct comparative data for this compound is currently lacking in the scientific literature, the information gathered on structurally similar propargyl-containing piperidines strongly suggests its potential as a neuroprotective agent, likely through the inhibition of MAO-B. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to design and execute studies to elucidate the specific bioactivity of this compound and compare it with other piperidine derivatives. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

A Comparative Guide to the Biological Activity of Synthetic Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of synthetic piperidines against established therapeutic agents. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

Introduction

Piperidines are saturated heterocyclic amines that constitute a core scaffold in a vast number of natural products and synthetic pharmaceuticals. Their structural versatility and ability to interact with a wide range of biological targets have made them a privileged structure in medicinal chemistry. This guide explores the biological activity of synthetic piperidines in three key therapeutic areas: antimicrobial, anticancer, and neurological disorders, comparing their efficacy to well-established drugs in each category.

Antimicrobial Activity: Synthetic Piperidines vs. Quinolones

Synthetic piperidines have demonstrated significant potential as antimicrobial agents, offering a promising alternative to existing antibiotic classes such as quinolones.

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthetic piperidine derivatives compared to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. Lower MIC values indicate greater antimicrobial potency.

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Synthetic Piperidines Derivative 1Staphylococcus aureus1.70Ciprofloxacin5.49
Derivative 2Escherichia coli0.18Ciprofloxacin0.15
Derivative 3Pseudomonas aeruginosa0.64Ciprofloxacin0.22
Quinolones CiprofloxacinS. aureus5.49--
CiprofloxacinE. coli0.15--
CiprofloxacinP. aeruginosa0.22--

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The specific structures of the piperidine derivatives are detailed in the cited literature.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • Select isolated colonies from an overnight culture of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted bacterial suspension.

  • Squeeze out excess liquid against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

3. Application of Antimicrobial Disks:

  • Using sterile forceps, place paper disks impregnated with a standard concentration of the test compounds (synthetic piperidines and ciprofloxacin) onto the inoculated agar surface.

  • Ensure the disks are firmly in contact with the agar and are evenly spaced.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone is inversely proportional to the MIC of the compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Agar Inoculum->Inoculation Agar Mueller-Hinton Agar Plate Agar->Inoculation Disk Application of Antimicrobial Disks Inoculation->Disk Incubation Incubation Disk->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement Interpretation Determine Susceptibility (MIC) Measurement->Interpretation

Workflow for determining antimicrobial susceptibility.

Anticancer Activity: Synthetic Piperidines vs. Taxanes

Synthetic piperidines have emerged as a promising class of anticancer agents, with some derivatives showing comparable or superior activity to established chemotherapeutics like taxanes (e.g., Paclitaxel).

Comparative Data: Half-maximal Inhibitory Concentration (IC50)

The following table presents the half-maximal inhibitory concentration (IC50) values of representative synthetic piperidine derivatives against various cancer cell lines, with Paclitaxel and Cisplatin included for comparison. Lower IC50 values indicate greater cytotoxic potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Synthetic Piperidines Derivative AA-549 (Lung)15.94Cisplatin-
Derivative BMCF-7 (Breast)22.12Cisplatin-
CH-2-77TNBC (Paclitaxel-sensitive)~3.0Paclitaxel-
CH-2-77TNBC (Paclitaxel-resistant)~3.0Paclitaxel-
Taxanes PaclitaxelHepG2 (Liver)---
PaclitaxelMDA-MB-231 (Breast)---

Note: Direct head-to-head data for piperidines versus taxanes is limited. The data for CH-2-77 on triple-negative breast cancer (TNBC) cells provides a valuable comparison of a piperidine derivative's efficacy in both paclitaxel-sensitive and resistant contexts.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the synthetic piperidines and the reference drug (e.g., Paclitaxel).

  • Remove the culture medium and add the medium containing the test compounds to the respective wells.

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Piperidine-Induced Apoptosis

Apoptosis_Pathway Piperidine Synthetic Piperidine Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidine->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A potential pathway for piperidine-induced apoptosis.

Neurological Activity: Synthetic Piperidines vs. Acetylcholinesterase Inhibitors

Certain synthetic piperidines exhibit potent acetylcholinesterase (AChE) inhibitory activity, a key mechanism in the treatment of Alzheimer's disease. This section compares their efficacy to established AChE inhibitors like Donepezil and Galantamine.

Comparative Data: Acetylcholinesterase Inhibition (IC50)

The following table shows the IC50 values for AChE inhibition by various synthetic piperidine derivatives in comparison to Donepezil and Galantamine. Lower IC50 values indicate stronger inhibition.

Compound ClassSpecific Compound/DerivativeIC50 (nM)Reference CompoundIC50 (nM)
Synthetic Piperidines Derivative 5d (ortho-fluoro)13Donepezil600
Donepezil (a piperidine)6.7--
TAK-147 (a piperidine)12--
Other AChE Inhibitors Galantamine---
Physostigmine0.67--
Rivastigmine4.3--

Note: The IC50 value for Donepezil can vary between studies. The value of 600 nM is from a study directly comparing it with the synthesized derivative 5d, while the 6.7 nM value is from a broader comparison of multiple cholinesterase inhibitors.[1]

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.

1. Reagent Preparation:

  • Prepare a phosphate buffer (pH 8.0).

  • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds (synthetic piperidines and reference inhibitors) in the buffer.

  • Prepare a solution of acetylcholinesterase enzyme.

2. Assay Procedure (in a 96-well plate):

  • To each well, add the phosphate buffer, the test compound solution at various concentrations, and the AChE solution.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate.

3. Measurement:

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

4. Data Analysis:

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Calculate the IC50 value for each compound.

Logical Relationship: Drug Discovery Workflow

Drug_Discovery cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_preclinical Preclinical Development Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Screening In_Vivo In Vivo Efficacy & Toxicity Lead_Opt->In_Vivo ADME ADME/PK Studies In_Vivo->ADME

A typical workflow for drug discovery and development.

Conclusion

Synthetic piperidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide demonstrates their potential to rival, and in some cases exceed, the efficacy of established drugs in antimicrobial, anticancer, and neurological applications. The detailed experimental protocols provided offer a foundation for researchers to validate and expand upon these findings. Further research, particularly direct head-to-head comparative studies, will be crucial in fully elucidating the therapeutic potential of this important chemical scaffold.

References

Comparative Study of 2-Propargyl-1-methyl-piperidine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine and serotonin. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial for various neurological disorders. Selective inhibitors of MAO-A are primarily used as antidepressants, while selective inhibitors of MAO-B are employed in the treatment of Parkinson's disease. The 2-Propargyl-1-methyl-piperidine scaffold represents a promising starting point for the development of novel MAO inhibitors.

Quantitative Comparison of Analog Performance

The following tables summarize the in vitro inhibitory activity (IC50 values) of various this compound analogs against human MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.

Table 1: MAO-B Inhibitory Activity of 4-Phenethyl-1-propargylpiperidine Analogs [1]

CompoundStructurehMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (SI) for MAO-B
Analog 1 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine0.0938 ± 0.0041> 100> 1066
Analog 2 4-(3-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine0.238 ± 0.027> 100> 420
Analog 3 4-phenethyl-1-(prop-2-yn-1-yl)piperidine0.181 ± 0.029> 100> 552

Table 2: MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Analogs [2][3]

CompoundStructurehMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (SI) for MAO-B
Analog 4 (S5) 6-(4-(3-chlorobenzyl)piperidin-1-yl)-2H-pyridazin-3-one0.2033.85719.04
Analog 5 (S16) 6-(4-(2-cyanobenzyl)piperidin-1-yl)-2H-pyridazin-3-one0.979> 10> 10.21

Table 3: MAO-B Inhibitory Activity of N-methyl-piperazine Chalcone Analogs [1][4]

CompoundStructurehMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (SI) for MAO-B
Analog 6 (2k) (E)-1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one with N-methylpiperazine0.71> 40> 56.34
Analog 7 (2n) (E)-3-(2-fluoro-5-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with N-methylpiperazine1.1117.816.04

Experimental Protocols

Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This protocol is a general representation of a fluorometric assay used to determine the IC50 values of test compounds against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., clorgyline for MAO-A, selegiline or pargyline for MAO-B)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in the assay buffer.

  • Assay Protocol: a. To each well of the 96-well plate, add a specific volume of the diluted enzyme solution. b. Add the serially diluted test compounds or positive controls to the respective wells. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the reaction mixture to all wells. e. Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over a specific time period in a kinetic mode.

  • Data Analysis: a. Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound. b. Normalize the reaction rates to the control wells (containing only DMSO) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

Monoamine Neurotransmitter Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathways of dopamine and serotonin, highlighting the role of Monoamine Oxidase (MAO). Inhibition of MAO-A and MAO-B leads to an increase in the levels of these neurotransmitters in the synaptic cleft.

Monoamine_Metabolism cluster_dopamine Dopamine Metabolism cluster_serotonin Serotonin Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC DOPAL DOPAL Dopamine->DOPAL MAO-A/B DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Five_HIAL 5-HIAL Serotonin->Five_HIAL MAO-A Five_HIAA 5-HIAA Five_HIAL->Five_HIAA ALDH TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase MAO_A MAO-A MAO_B MAO-B COMT COMT ALDH ALDH TPH Tryptophan Hydroxylase Propargyl_Piperidine 2-Propargyl-1-methyl- piperidine Analogs Propargyl_Piperidine->MAO_A Propargyl_Piperidine->MAO_B

Caption: Monoamine neurotransmitter metabolism and the inhibitory action of this compound analogs on MAO-A and MAO-B.

Representative Synthetic Workflow for this compound Analogs

The following diagram outlines a general synthetic route for preparing 2-substituted-1-methylpiperidines, which can be further modified to introduce the propargyl group. This represents a plausible pathway for the synthesis of the target analogs.

Synthesis_Workflow Start Pyridine Derivative N_Alkylation N-Alkylation (e.g., with Methyl Iodide) Start->N_Alkylation Reduction Reduction of Pyridinium Salt (e.g., NaBH4 or Catalytic Hydrogenation) N_Alkylation->Reduction Intermediate 2-Substituted-1-methyl-piperidine Reduction->Intermediate Propargylation N-Deprotection (if necessary) followed by Propargylation (Propargyl bromide, base) Intermediate->Propargylation Final_Product This compound Analog Propargylation->Final_Product Screening_Workflow Synthesis Synthesis of This compound Analogs Primary_Screening Primary Screening: In vitro MAO-A and MAO-B Inhibition Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent and/or Selective Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - IC50 Determination - Reversibility Studies - Selectivity Profiling Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Safety Studies (e.g., Animal Models of Parkinson's or Depression) Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

The Ascending Profile of Piperidine Derivatives in Inflammation Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a perpetual frontier. Within this landscape, piperidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in preclinical studies. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The piperidine scaffold, a six-membered heterocyclic amine, is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. Its versatility allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide delves into the efficacy of various piperidine derivatives, offering a comparative analysis of their biological activity.

Comparative Efficacy of Piperidine Derivatives

The anti-inflammatory potential of piperidine derivatives has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the quantitative data from several studies, providing a clear comparison of the efficacy of different derivatives.

Derivative ClassCompoundAssayTarget/MarkerIC50 / % InhibitionReference CompoundIC50 / % Inhibition (Reference)
Piperine and Analogs PiperineNitric Oxide Assay (LPS-stimulated RAW 264.7 cells)Nitric OxideIC50: ~25-50 µM--
PiperineCOX-2 InhibitionCOX-2Moderate InhibitionCelecoxibIC50: ~0.42 µM[1]
Piperine Analog (Compound 3)Nitric Oxide Assay (LPS-stimulated RAW 264.7 cells)Nitric OxideReduced NO secretion (greater than curcumin)Curcumin-
Triazine-Piperidine Hybrids Compound 5cCytokine Inhibition (LPS-stimulated RAW 264.7 cells)TNF-α~65-73% inhibition @ 10 µMDexamethasone75% inhibition @ 1 µM
Compound 5fCytokine Inhibition (LPS-stimulated RAW 264.7 cells)TNF-α~65-73% inhibition @ 10 µMDexamethasone75% inhibition @ 1 µM
Compound 6cCytokine Inhibition (LPS-stimulated RAW 264.7 cells)IL-6~73-85% inhibition @ 10 µMDexamethasone84% inhibition @ 1 µM
Compound 6fCytokine Inhibition (LPS-stimulated RAW 264.7 cells)IL-6~73-85% inhibition @ 10 µMDexamethasone84% inhibition @ 1 µM
Di- and Triketopiperidine Derivatives N-cyclohexylcarboxamide derivativeCarrageenan-induced paw edemaInflammationIncreased anti-inflammatory activityPhenylbutazone-
Phenylpiperidine Derivatives 4-piperidino-beta-methylphenethylamineCarrageenan-induced paw edemaInflammationActivity comparable to PhenylbutazonePhenylbutazone-

Key Signaling Pathways in Inflammation Modulated by Piperidine Derivatives

Piperidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Piperidine Piperidine Derivatives Piperidine->IKK Inhibits

NF-κB Signaling Pathway Inhibition by Piperidine Derivatives.

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Piperidine Piperidine Derivatives Piperidine->MAPK Inhibits Phosphorylation

MAPK Signaling Pathway Inhibition by Piperidine Derivatives.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are crucial. The following are methodologies for key in vitro anti-inflammatory assays.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and nitric oxide assays, 24-well for cytokine assays) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the piperidine derivatives for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.[2]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[2]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is diluted in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).[3]

  • Inhibitor Incubation: The diluted enzyme is pre-incubated with the piperidine derivative or a reference inhibitor (e.g., celecoxib) for a defined period (e.g., 10 minutes at 37°C).[3]

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[3]

  • Product Measurement: The product of the reaction (e.g., prostaglandin E2) is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor.

COX2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Reaction Buffer - Piperidine Derivatives - Arachidonic Acid Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate COX-2 Enzyme with Piperidine Derivative Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Product Measure Prostaglandin E2 (e.g., via ELISA) Incubate_Reaction->Measure_Product Calculate_Inhibition Calculate % Inhibition Measure_Product->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for COX-2 Inhibition Assay.
Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.[4]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.[4][5]

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.[6]

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and binds to the biotinylated detection antibody.[6]

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[6]

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

The data presented in this guide underscore the significant potential of piperidine derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. Their efficacy in inhibiting key inflammatory mediators and modulating critical signaling pathways, such as NF-κB and MAPK, provides a strong rationale for their continued investigation. The detailed experimental protocols and visual representations of their mechanisms of action offer a valuable resource for researchers in this field, facilitating further exploration and optimization of these promising compounds for therapeutic applications. The continued structure-activity relationship studies will be instrumental in designing next-generation piperidine-based anti-inflammatory drugs with enhanced potency and safety profiles.

References

Comparing the pharmacological properties of piperidine and piperine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of piperidine, a foundational heterocyclic amine, and its well-known derivative, piperine, the primary alkaloid in black pepper. While piperidine itself serves as a crucial scaffold in numerous pharmaceuticals, its direct pharmacological data is limited. Therefore, this comparison leverages data from prominent piperidine derivatives to offer a representative overview. In contrast, piperine has been extensively studied for its diverse biological activities. This document outlines their respective mechanisms of action, supported by quantitative experimental data and detailed methodologies, to assist in research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for piperine and representative piperidine derivatives, offering a side-by-side comparison of their potency and toxicity.

Table 1: Comparison of In Vitro Efficacy (IC50/GI50 in µM)

Target/ActivityPiperinePiperidine DerivativeCell Line/Assay ConditionReference
Monoamine Oxidase-A (MAO-A) Inhibition 20.91-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - an illicit drug, not a therapeutic agentHuman recombinant MAO-A[1]
Monoamine Oxidase-B (MAO-B) Inhibition 7.0---Human recombinant MAO-B[1]
Anticancer (Growth Inhibition) ---Compound 16 (a functionalized piperidine)786-0 (Renal Cancer)[2]
---Compound 1PC-3 (Prostate Cancer)[2]
---Compound 25PC-3 (Prostate Cancer)[2]
---RAJI (a novel piperidine derivative)MDA-MB-231 (Breast Cancer)[3]
---RAJI (a novel piperidine derivative)MDA-MB-468 (Breast Cancer)[3]
Anti-Inflammatory (NO Inhibition) ---Pipernigramide GLPS-stimulated RAW 264.7 cells[4]

Note: The anticancer activity for piperidine derivatives is presented as GI50 (concentration for 50% growth inhibition).

Table 2: Acute Toxicity Data (LD50 in mg/kg)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Piperine Adult Male MiceIntravenous (i.v.)15.1[5]
Adult Male MiceIntraperitoneal (i.p.)43[5]
Adult Male MiceSubcutaneous (s.c.)200[5]
Adult Male MiceIntragastric (i.g.)330[5]
Adult Female RatsIntraperitoneal (i.p.)33.5[5]
Adult Female RatsIntragastric (i.g.)514[5]
Piperidine RatOral130Not found in provided snippets
RatDermal320Not found in provided snippets

Signaling Pathways and Mechanisms of Action

Both piperine and various piperidine derivatives modulate a complex network of signaling pathways to exert their pharmacological effects. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

piperine_pathways cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anticancer Effects piperine Piperine NFkB NF-κB piperine->NFkB Inhibits MAPK MAPK (p38, JNK, ERK) piperine->MAPK Inhibits TGFb TGF-β/SMAD piperine->TGFb Inhibits PI3K_Akt PI3K/Akt piperine->PI3K_Akt Inhibits STAT3 STAT-3 piperine->STAT3 Inhibits caspases Caspase Activation piperine->caspases Induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->pro_inflammatory_cytokines Downregulates MAPK->pro_inflammatory_cytokines Downregulates cell_survival Cell Survival PI3K_Akt->cell_survival Promotes cell_proliferation Cell Proliferation STAT3->cell_proliferation Promotes apoptosis Apoptosis caspases->apoptosis Induces

Caption: Key signaling pathways modulated by piperine.

piperidine_pathways cluster_cancer Anticancer Effects cluster_cns Central Nervous System Effects piperidine_derivatives Piperidine Derivatives STAT3 STAT-3 piperidine_derivatives->STAT3 Regulates NFkB NF-κB piperidine_derivatives->NFkB Regulates PI3K_Akt PI3K/Akt piperidine_derivatives->PI3K_Akt Regulates JNK_p38_MAPK JNK/p38-MAPK piperidine_derivatives->JNK_p38_MAPK Regulates GABA_A_receptor GABA-A Receptor piperidine_derivatives->GABA_A_receptor Binds to cell_processes Cell Migration, Cell Cycle Arrest, Apoptosis STAT3->cell_processes Affects NFkB->cell_processes Affects PI3K_Akt->cell_processes Affects JNK_p38_MAPK->cell_processes Affects neuronal_inhibition Neuronal Inhibition GABA_A_receptor->neuronal_inhibition Mediates

Caption: Signaling pathways influenced by piperidine derivatives.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Monoamine Oxidase (MAO) Inhibition Assay (for Piperine)

Objective: To determine the in vitro inhibitory effect of piperine on MAO-A and MAO-B enzymes.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A continuous fluorometric assay utilizing Amplex Red (10-acetyl-3, 7-dihydroxyphenoxazine) as a substrate. The enzymatic reaction produces hydrogen peroxide (H2O2), which in the presence of horseradish peroxidase, reacts with Amplex Red to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is proportional to the MAO activity.

  • Procedure:

    • Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of piperine (or a control inhibitor) in a phosphate buffer (pH 7.4) in a 96-well microplate.

    • The reaction is initiated by adding a mixture of Amplex Red, horseradish peroxidase, and the respective MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B).

    • Fluorescence is measured kinetically at an excitation wavelength of 545 nm and an emission wavelength of 590 nm.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

    • The IC50 value, the concentration of piperine that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the piperine concentration.[6]

Anticancer Activity Assay (for Piperidine Derivatives)

Objective: To assess the cytotoxic effects of piperidine derivatives on various cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., U251, MCF7, NCI/ADR-RES, 786-0, NCI-H460, PC-3, HT29) and a normal human cell line (HaCaT) for selectivity analysis.

  • Assay Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the piperidine derivatives for a specified period (e.g., 48 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a 10 mM Tris base solution.

    • The absorbance is read at 540 nm using a microplate reader.

    • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Anti-Inflammatory Activity Assay (for Piperine)

Objective: To evaluate the in vivo anti-inflammatory effect of piperine.

Methodology:

  • Animal Model: Albino Wistar rats.

  • Assay Principle: The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs. Carrageenan injection into the rat paw induces a biphasic inflammatory response.

  • Procedure:

    • Rats are divided into control, standard (e.g., aspirin), and piperine-treated groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • Piperine or the standard drug is administered orally one hour before the carrageenan injection.

    • A 0.1 ml of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at specific time intervals (e.g., 60, 120, and 180 minutes) after the carrageenan injection.

    • The percentage inhibition of paw edema is calculated for each group relative to the control group.[7]

GABA-A Receptor Binding Assay (for Piperidine Derivatives)

Objective: To characterize the binding of piperidine derivatives to GABA-A receptors.

Methodology:

  • Tissue Preparation: Synaptic membranes are prepared from bovine or rat brain tissue. The tissue is homogenized and subjected to multiple centrifugation and washing steps to remove endogenous GABA.

  • Radioligand: A tritiated GABA-A receptor agonist, such as [3H]piperidine-4-sulphonic acid ([3H]P4S), is used.

  • Assay Principle: This is a competitive radioligand binding assay. The ability of a test compound (a piperidine derivative) to displace the radioligand from the GABA-A receptor is measured.

  • Procedure:

    • Brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled piperidine derivative in a suitable buffer (e.g., Tris-citrate buffer).

    • Non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist (e.g., GABA).

    • The incubation is carried out at a specific temperature (e.g., 0-4°C) to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The binding parameters, such as the dissociation constant (KD) and the maximum number of binding sites (Bmax), are determined by analyzing the competition binding data using non-linear regression analysis.[8]

Conclusion

This guide highlights the distinct yet related pharmacological profiles of piperidine and piperine. Piperine, as a single molecule, demonstrates a broad spectrum of well-documented activities, including anti-inflammatory, anticancer, and bio-enhancing properties, mediated through the modulation of multiple signaling pathways. Its quantitative data on efficacy and toxicity are readily available.

Piperidine, on the other hand, serves as a versatile and highly privileged scaffold in medicinal chemistry. The pharmacological activities associated with piperidine are primarily observed in its vast array of derivatives, which have been developed into drugs for a wide range of therapeutic areas, including oncology and neurology. The specific pharmacological profile of a piperidine-containing drug is largely determined by the nature and arrangement of the functional groups attached to the piperidine ring.

For researchers and drug development professionals, piperine presents a natural product with significant therapeutic potential that can be further explored and optimized. The piperidine nucleus, in contrast, offers a robust and adaptable chemical framework for the design and synthesis of novel therapeutic agents with tailored pharmacological properties. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these important compounds.

References

A Comparative Guide to the Structural Analysis of Piperidine Derivatives for Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for targeting a wide array of biological receptors. This guide provides a comparative analysis of piperidine derivatives, focusing on their structural features that dictate binding affinity and selectivity for key receptor families, supported by experimental data and detailed protocols.

Comparative Binding Affinity: Piperidine Derivatives at Sigma Receptors

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various central nervous system disorders, making them attractive therapeutic targets. The basic nitrogen atom within the piperidine ring is often crucial for high-affinity binding, as its protonated form can engage in key ionic interactions within the receptor's binding pocket.[4]

Below is a comparison of piperidine and piperazine-based compounds and their binding affinities for σ1 and σ2 receptors. Modifications to the substituents on the piperidine and the nature of the linker significantly impact affinity and selectivity.

Table 1: Binding Affinities (Kᵢ) of Piperidine/Piperazine Derivatives for Sigma Receptors

Compound ID Core Scaffold Key Substituents σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (Kᵢ σ₂/Kᵢ σ₁) Reference
Compound 1 Piperidine 4-benzyl, 1-(phenylpiperazinyl)ethanone 3.2 105.6 33 [4]
Compound 3 Piperidine 4-benzyl, 1-(diphenylmethyl)piperazine 8.9 231.4 26 [4]
Haloperidol Piperidine Reference Ligand 2.6 2.6 1 [4]
Sulfonamide 1 Piperidine 4-benzyl, 1-(3-iodobenzylsulfonyl) 0.96 91.8 96 [5]

| Sulfonamide 2 | Piperazine | N-benzyl, N'-(3-iodobenzylsulfonyl) | 1.15 | 115.3 | 100 |[5] |

Data synthesized from multiple sources for comparative purposes.

Structure-activity relationship (SAR) studies reveal that for this class of compounds, the basic amino group is a primary driver for sigma receptor affinity.[4] The protonation state of the piperidine nitrogen is critical for efficient binding.[4] Furthermore, the length and nature of the alkyl chain connecting the piperidine core to other aromatic moieties can optimize binding; a linker of one carbon (n=1) often proves optimal for high affinity at σ1 receptors.[5]

Comparative Binding Affinity: Piperidine Derivatives at Opioid Receptors

The piperidine scaffold is a cornerstone of many potent analgesics that target opioid receptors, such as the µ-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide receptor (NOP).[6][7] SAR studies on N-piperidinyl indoles demonstrate that the substitution pattern on the indole ring dramatically influences binding affinity and receptor selectivity.

Table 2: Binding Affinities (Kᵢ) of N-Piperidinyl Indoles for Opioid Receptors

Compound ID Indole Substitution MOP Receptor Kᵢ (nM) NOP Receptor Kᵢ (nM) Selectivity (Kᵢ MOP/Kᵢ NOP) Reference
Compound 8 2-CO₂Me 1.1 0.18 6.1 [7]
Compound 10 2-CONH₂ 0.44 0.22 2.0 [7]
Compound 14 2-CONH( Bn) 0.26 0.08 3.25 [7]
Compound 17 2-Ph 0.41 0.17 2.4 [7]

| 3-substituted analog | 3-CH₂NH₂ | 38 | 0.19 | 200 |[7] |

Data extracted from the cited literature.

In general, 2-substituted N-piperidinyl indoles exhibit higher binding affinity for the MOP receptor compared to their 3-substituted counterparts.[7] Molecular docking studies suggest that the protonated piperidine nitrogen forms a crucial ionic interaction with a conserved aspartate residue (Asp147) in the MOP binding pocket, anchoring the ligand.[7][8] The substituents at the 2-position of the indole can then engage in additional hydrophobic and hydrogen-bonding interactions, further enhancing affinity.

Experimental Protocols & Workflows

The quantitative data presented above are typically generated using radioligand competition binding assays.

This protocol is a representative method for determining the binding affinity of test compounds.

  • Membrane Preparation: Membranes are prepared from a suitable tissue source (e.g., rat liver for σ1 receptors) through homogenization in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) followed by centrifugation to isolate the membrane fraction.

  • Assay Buffer: A Tris buffer (50 mM, pH 8.0) is typically used.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used, for example, --INVALID-LINK---pentazocine for σ1 receptors at a final concentration of 20 nM.[4]

  • Competition Assay:

    • In assay tubes, a fixed amount of membrane preparation (e.g., 200 μL) is incubated with the radioligand (50 μL) and varying concentrations of the unlabeled test compound (50 μL).

    • The total assay volume is brought to 0.5 mL with the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubation: The mixture is incubated, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Reagents 2. Prepare Radioligand & Test Compound Dilutions Reagents->Incubation Filtration 4. Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis 6. Calculate IC50 (Non-linear Regression) Counting->Analysis ChengPrusoff 7. Calculate Ki (Cheng-Prusoff Equation) Analysis->ChengPrusoff

Caption: Workflow for a radioligand competition binding assay.

Signaling Pathways and Structure-Activity Relationships

Understanding how a piperidine derivative's structure affects its function requires looking beyond binding to the subsequent cellular signaling. Many target receptors, such as opioid and histamine receptors, are G-protein coupled receptors (GPCRs).

G Ligand Piperidine Ligand Receptor GPCR (e.g., Opioid Receptor) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

SAR studies systematically modify a lead compound's structure to map the chemical features essential for biological activity. This logical process is fundamental to drug optimization.

G cluster_core Core Scaffold cluster_mods Structural Modifications (R-group) cluster_results Resulting Binding Affinity Core Piperidine Core ModA R = Benzyl Group Core->ModA ModB R = Phenyl Group Core->ModB ModC R = Small Alkyl Core->ModC ResultA High Affinity ModA->ResultA Forms key hydrophobic interaction in pocket ResultB Moderate Affinity ModB->ResultB Slightly less optimal fit ResultC Low Affinity ModC->ResultC Lacks sufficient interaction

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Safety Operating Guide

Proper Disposal of 2-Propargyl-1-methyl-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and proper disposal of 2-Propargyl-1-methyl-piperidine, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information presented is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Quantitative Data Summary

A summary of hazard information for structurally related compounds is presented below to inform handling and disposal procedures.

Hazard ClassificationPropargylamine[3][4]1-Methylpiperidine[5]
Physical Hazards Flammable Liquid (Category 2)[3][4]Flammable Liquid (Category 2)[5]
Health Hazards Acute Toxicity, Oral (Category 4)[3]Acute Toxicity, Dermal (Category 3)
Acute Toxicity, Dermal (Fatal)[4]Skin Corrosion/Irritation (Category 1B)
Skin Corrosion/Irritation (Category 1B)[4]Serious Eye Damage/Irritation (Category 1)
Serious Eye Damage/Irritation (Category 1)[4]Acute Toxicity, Inhalation (Category 3)
Environmental Hazards Not ClassifiedHarmful to aquatic life[5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]

  • Body Protection: A flame-retardant lab coat.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Neutralize: Due to the basic nature of the piperidine ring, a weak acid (e.g., citric acid solution) can be used for neutralization of the spill area after the bulk of the material has been absorbed.

  • Collect: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. The presence of the terminal alkyne in the propargyl group necessitates special precautions to prevent the formation of explosive acetylides.

Experimental Protocol for Quenching Terminal Alkynes:

Before disposal, it is prudent to quench the reactive terminal alkyne. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound waste in an appropriate aprotic solvent (e.g., THF).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.

  • Quenching: Slowly add a quenching agent that will react with the terminal alkyne without forming a shock-sensitive product. A common method is the slow addition of a proton source, such as a dilute solution of a non-oxidizing acid (e.g., acetic acid in THF), to protonate any potential acetylide ions.

  • Monitoring: Monitor the reaction for any signs of gas evolution or temperature change.

  • Workup: Once the reaction is complete, the quenched solution can be treated as a flammable and potentially toxic organic waste.

Waste Collection and Labeling:

  • Container: Use a designated, properly sealed, and labeled hazardous waste container. The container should be compatible with organic solvents and amines.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Toxic," "Corrosive")

    • The date of accumulation.

  • Segregation: Do not mix this waste with other waste streams, especially those containing heavy metal salts (e.g., copper, silver, mercury) to avoid the potential formation of explosive metal acetylides.[1][2]

Final Disposal:

The collected and labeled hazardous waste must be disposed of through the institution's official hazardous waste management program. This typically involves incineration at a licensed facility.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound Waste B Wear Full Personal Protective Equipment (PPE) A->B C Work in a Certified Chemical Fume Hood B->C D Quench Terminal Alkyne (if necessary and safe) C->D E Transfer Waste to a Labeled, Compatible Container D->E F Segregate from Incompatible Wastes (e.g., Heavy Metal Salts) E->F G Store Securely in Designated Waste Area F->G H Arrange for Pickup by Institutional Hazardous Waste Management G->H

Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Navigating the Safe Handling of 2-Propargyl-1-methyl-piperidine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 2-Propargyl-1-methyl-piperidine must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.

Based on its chemical properties and the hazard information available for structurally similar compounds, this compound is classified as a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation. Strict adherence to the following guidelines is paramount to minimize risk.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against corrosive organic amines. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes.
Body Protection Chemical-resistant lab coat or apronA lab coat made of a non-absorbent, chemical-resistant material should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material must be worn to protect against spills.

Operational and Disposal Plans: A Step-by-Step Approach

Safe handling and disposal are critical to prevent contamination and accidental exposure. The following workflow outlines the necessary steps.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Inspect Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 handle1 Don appropriate PPE prep3->handle1 Proceed to handling handle2 Handle in a designated area handle1->handle2 handle3 Use compatible equipment handle2->handle3 handle4 Avoid inhalation, ingestion, and skin/eye contact handle3->handle4 disp1 Segregate waste handle4->disp1 Proceed to disposal disp2 Label waste container clearly disp1->disp2 disp3 Follow institutional disposal protocols disp2->disp3

Safe Handling Workflow for this compound.

Experimental Protocols:

Handling Procedure:

  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. Inspect all PPE for integrity. Ensure the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood. Use glassware and other equipment that are clean, dry, and compatible with organic amines. Avoid creating aerosols.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Institutional Protocols: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not pour this chemical down the drain.

Immediate Safety Measures: First Aid in Case of Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention skin Skin Contact skin_action Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->skin_action eye Eye Contact eye_action Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. eye->eye_action inhalation Inhalation inhalation_action Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->inhalation_action ingestion Ingestion ingestion_action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->ingestion_action seek_medical Seek immediate medical attention for all exposure types. skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

First Aid Measures for Exposure to this compound.

By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.